molecular formula C5H11ClFN B6314576 (1R,3S)-3-fluorocyclopentanamine;hydrochloride CAS No. 2088965-72-2

(1R,3S)-3-fluorocyclopentanamine;hydrochloride

Cat. No.: B6314576
CAS No.: 2088965-72-2
M. Wt: 139.60 g/mol
InChI Key: MVFFVXDWLQQNEH-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-fluorocyclopentanamine;hydrochloride is a useful research compound. Its molecular formula is C5H11ClFN and its molecular weight is 139.60 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,3S)-3-Fluorocyclopentanamine hydrochloride is 139.0564052 g/mol and the complexity rating of the compound is 65.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,3S)-3-fluorocyclopentanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-fluorocyclopentanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S)-3-fluorocyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFVXDWLQQNEH-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R,3S)-3-fluorocyclopentanamine hydrochloride CAS 2088965-72-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1R,3S)-3-Fluorocyclopentanamine Hydrochloride

Executive Summary

(1R,3S)-3-fluorocyclopentanamine hydrochloride (CAS 2088965-72-2) represents a high-value chiral scaffold in modern medicinal chemistry. As a conformationally restricted, fluorinated primary amine, it serves as a critical bioisostere for proline and cyclopentylamine derivatives. Its strategic value lies in the "Fluorine Effect" : the C3-fluorine atom modulates the basicity (pKa) of the amine via inductive withdrawal (


), enhances metabolic stability by blocking C3-oxidation, and alters the lipophilicity profile (LogD) without significantly changing steric bulk compared to the parent hydrocarbon.

This guide details the physicochemical properties, stereoselective synthesis, and structural dynamics of this specific isomer, designed for researchers optimizing lead compounds in oncology, antiviral, and CNS therapeutic areas.

Chemical Identity & Physicochemical Profile

The (1R,3S) configuration denotes a cis-1,3-disubstituted cyclopentane system. The relative stereochemistry places the amine and fluorine substituents on the same face of the ring, enabling unique intramolecular electrostatic interactions not present in the trans isomer.

1.1 Core Identifiers
PropertySpecification
CAS Number 2088965-72-2
IUPAC Name (1R,3S)-3-fluorocyclopentan-1-amine hydrochloride
Synonyms cis-3-fluorocyclopentylamine HCl; (1R,3S)-3-fluoro-cyclopentylamine hydrochloride
Molecular Formula C₅H₁₀FN[1][2][3] · HCl
Molecular Weight 139.59 g/mol (Salt); 103.14 g/mol (Free Base)
Stereochemistry (1R, 3S) [Cis-configuration]
Appearance White to off-white hygroscopic solid
1.2 Physicochemical Properties
  • Basicity (pKa): The electron-withdrawing fluorine atom (

    
    ) exerts a strong inductive effect through the 
    
    
    
    -framework. While unsubstituted cyclopentanamine has a pKa
    
    
    10.6, the 3-fluoro analog typically exhibits a pKa in the range of 8.8 – 9.2 . This reduction is advantageous for improving oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4).
  • Lipophilicity (LogP): Fluorination generally increases lipophilicity; however, the dipole moment introduced by the C-F bond (1.4 D) can complicate this. The cis isomer often displays a lower apparent LogP than the trans isomer due to the potential for a larger net molecular dipole moment (substituents on the same side).

  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride lattice.

Stereoselective Synthesis & Manufacturing

Accessing the (1R,3S)-cis isomer with high enantiomeric excess (ee) requires a rigorous synthetic strategy. Direct fluorination of alcohols using reagents like DAST (Diethylaminosulfur trifluoride) proceeds via an


 mechanism with inversion of configuration .

Critical Causality: To obtain the (1R,3S)-cis fluoride, one must start with the (1R,3R)-trans alcohol precursor.

2.1 Synthetic Pathway (Inversion Strategy)

The following protocol describes the transformation from a protected amino-alcohol precursor.

  • Precursor Selection: Start with (1R,3R)-N-Boc-3-aminocyclopentanol (Trans isomer).

  • Deoxofluorination (The Stereochemical Switch): Treatment with DAST or Deoxo-Fluor® induces nucleophilic substitution. The fluorine attacks from the face opposite the leaving group (activated hydroxyl), inverting the C3 center from R to S.

  • Deprotection & Salt Formation: Acidic cleavage of the Boc group yields the hydrochloride salt.[4]

2.2 Workflow Diagram

Synthesis Start (1R,3R)-N-Boc-3-aminocyclopentanol (Trans Precursor) Activation Activation of OH (Mesylate/DAST-intermediate) Start->Activation DAST, -78°C Inversion Nucleophilic Fluorination (SN2 Inversion) Activation->Inversion F- attack Product_Prot (1R,3S)-N-Boc-3-fluorocyclopentanamine (Cis Intermediate) Inversion->Product_Prot Stereoinversion R->S Deprotection HCl / Dioxane (Deprotection) Product_Prot->Deprotection Final (1R,3S)-3-fluorocyclopentanamine HCl (Final Cis Product) Deprotection->Final Salt Formation

Caption: Stereoselective synthesis of the (1R,3S) isomer via nucleophilic inversion of the (1R,3R) precursor.

2.3 Detailed Protocol (Bench Scale)
  • Fluorination:

    • Dissolve (1R,3R)-N-Boc-3-aminocyclopentanol (1.0 eq) in anhydrous DCM under

      
      .
      
    • Cool to -78°C. Add DAST (1.2 eq) dropwise.

    • Allow to warm to RT over 4 hours. Note: DAST can be explosive; maintain strict temperature control.

    • Quench with sat.

      
      . Extract with DCM.
      
  • Deprotection:

    • Dissolve the crude fluoro-intermediate in 4M HCl in dioxane.

    • Stir at RT for 2 hours (monitor by TLC/LCMS for disappearance of Boc).

    • Concentrate in vacuo.

    • Purification: Recrystallize from EtOH/Et2O to yield the pure hydrochloride salt.

Structural Analysis: Conformational Dynamics

The cyclopentane ring is not planar; it adopts "envelope" or "twist" conformations to minimize torsional strain.

3.1 The "Cis-Effect" & Intramolecular Interactions

In the (1R,3S)-isomer (cis), the amine and fluorine are on the same face.

  • H-Bonding: There is a potential for an intramolecular hydrogen bond between the ammonium proton (

    
    ) and the fluorine atom (
    
    
    
    ). Although fluorine is a weak H-bond acceptor, the proximity in the cis-1,3-geometry stabilizes the diaxial-like envelope conformation.
  • Conformational Lock: This interaction can "lock" the ring into a specific conformation, reducing the entropic penalty upon binding to a protein target. This is a key advantage over the flexible non-fluorinated parent.

3.2 19F-NMR Interpretation

The stereochemistry can be validated via NMR spectroscopy.[5]

  • Chemical Shift:

    
     typically appears around -170 to -180 ppm (relative to 
    
    
    
    ).
  • Coupling (

    
    ):  The geminal coupling (
    
    
    
    ) is large (~50 Hz). Crucially, the vicinal couplings (
    
    
    ) with adjacent protons will differ significantly between cis and trans isomers due to the Karplus relationship and the fixed dihedral angles in the preferred conformer.

Applications in Drug Discovery

4.1 Bioisosterism Strategy

(1R,3S)-3-fluorocyclopentanamine is utilized to replace:

  • 3-Aminopyrrolidine: The fluorine mimics the ring nitrogen's electronegativity but removes the H-bond donor capability of the NH, altering selectivity.

  • Cyclopentylamine: Introduction of F reduces metabolic liability at the C3 position (a common site for CYP450 oxidation).

4.2 Case Study Context: Antivirals & PROTACs
  • Antivirals: Analogs of this scaffold are intermediates in the synthesis of integrase inhibitors (e.g., Bictegravir precursors), where the chiral amine anchors the molecule in the viral active site.

  • PROTAC Linkers: The rigidified, polar nature of the fluorinated ring improves the solubility and permeability of PROTAC linkers compared to simple alkyl chains.

Handling & Stability (Self-Validating Protocol)

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

  • Stability Check: Upon opening, perform a visual inspection. If the white powder has turned into a gum or oil, it has absorbed significant moisture.

    • Remediation: Re-dissolve in minimal methanol and precipitate with diethyl ether to restore the crystalline solid.

  • Safety: Fluorinated amines can be skin irritants.[3][6][7] Use standard PPE.

References

  • ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Supplier Data.

  • National Institutes of Health (PubChem). (2025).[8] 3,3-Difluorocyclopentan-1-amine hydrochloride (Analogous Structure Data).

  • BenchChem. (2025).[9] Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.

  • WIPO Patentscope. (2020). WO/2020/132819: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride.[10]

  • ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.

Sources

The Strategic Incorporation of Chiral 3-Fluorocyclopentyl Amines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[3] Fluorination can profoundly influence a drug candidate's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to its biological target.[2][3] Among the diverse array of fluorinated building blocks, chiral 3-fluorocyclopentyl amines have emerged as a particularly valuable scaffold, offering a unique combination of three-dimensional complexity and desirable drug-like properties. This guide provides an in-depth technical overview of the synthesis, conformational analysis, and strategic application of these building blocks in medicinal chemistry.

The Architectural Significance of the 3-Fluorocyclopentyl Amine Scaffold

The cyclopentane ring, a common motif in bioactive molecules, provides a non-planar scaffold that can effectively project substituents into three-dimensional space. The introduction of a fluorine atom at the 3-position, along with an amine functionality, imparts a unique set of conformational and electronic characteristics that can be exploited in drug design. The stereochemistry of both the fluorine and amine substituents (cis or trans) further expands the accessible chemical space, allowing for precise control over the molecule's shape and interactions with its target.

Stereoselective Synthesis of Chiral 3-Fluorocyclopentyl Amines: Navigating the Synthetic Challenges

The synthesis of enantiomerically pure chiral 3-fluorocyclopentyl amines presents a significant synthetic challenge, requiring precise control over multiple stereocenters. Several strategies have been developed to access these valuable building blocks, primarily focusing on diastereoselective and enantioselective methods.

Diastereoselective Approaches

Diastereoselective synthesis often relies on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. One common approach involves the fluorination of a chiral cyclopentene precursor, followed by the introduction of the amine functionality.

A representative synthetic workflow is outlined below:

cluster_0 Diastereoselective Synthesis of 3-Fluorocyclopentyl Amine Start Chiral Cyclopentenol Step1 Fluorination (e.g., DAST, Selectfluor) Start->Step1 Diastereoselective Fluorination Step2 Functional Group Interconversion (e.g., Azide Introduction) Step1->Step2 Stereospecific Reaction Step3 Reduction of Azide to Amine Step2->Step3 Stereoretentive Reduction End Chiral 3-Fluorocyclopentyl Amine Step3->End

A generalized workflow for the diastereoselective synthesis of 3-fluorocyclopentyl amines.

Experimental Protocol: Diastereoselective Synthesis of a 3-Fluorocyclopentylamine Precursor

  • Fluorination of a Chiral Allylic Alcohol: To a solution of the chiral cyclopentenol in an anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the fluorinated cyclopentene.

  • Introduction of the Amino Group Precursor: The fluorinated cyclopentene is then subjected to a hydroboration-oxidation reaction, followed by conversion of the resulting alcohol to a leaving group (e.g., mesylate or tosylate). Subsequent displacement with sodium azide provides the corresponding azide with inversion of stereochemistry.

  • Reduction to the Amine: The azide is then reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H2, Pd/C).

Note: The specific reagents, solvents, and reaction conditions must be optimized for each substrate to achieve the desired stereochemical outcome and yield.

Enantioselective Methods and Chiral Resolution

Enantioselective approaches aim to generate a single enantiomer from an achiral or racemic starting material. This can be achieved through the use of chiral catalysts or reagents. Alternatively, chiral resolution techniques can be employed to separate a racemic mixture of 3-fluorocyclopentyl amines.

Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic amines or their precursors.[4][5] In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to separate enantiomers on an analytical or preparative scale.[6][7] The choice of the CSP and the mobile phase is critical for achieving optimal separation.

Conformational Analysis: The Impact of Fluorine on Ring Pucker

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry).[8] The introduction of substituents, particularly the highly electronegative fluorine atom, significantly influences the conformational preferences of the ring.

The conformational equilibrium is governed by a delicate balance of steric and stereoelectronic effects. The gauche effect, which is the tendency of a molecule to adopt a conformation with vicinal electron-withdrawing groups in a gauche orientation, can play a significant role in stabilizing certain conformers of 3-fluorocyclopentyl amine.

Conformational Preferences of cis- and trans-3-Fluorocyclopentylamine:

StereoisomerPredominant ConformationKey Stabilizing/Destabilizing Interactions
cis-3-FluorocyclopentylamineEnvelope with the fluorine in an axial-like positionGauche interaction between the C-F and C-N bonds.
trans-3-FluorocyclopentylamineTwist or envelope with both substituents in pseudo-equatorial positionsMinimization of steric interactions.

Note: The actual conformational preferences can be influenced by the solvent and the protonation state of the amine.

cluster_1 Conformational Equilibrium of 3-Fluorocyclopentylamine Envelope Envelope Conformation Twist Twist Conformation Envelope->Twist Dynamic Equilibrium

Conformational equilibrium of the 3-fluorocyclopentyl amine ring system.

The Role of Chiral 3-Fluorocyclopentyl Amines in Modulating Drug-Like Properties

The incorporation of a chiral 3-fluorocyclopentyl amine moiety can have a profound impact on several key drug-like properties:

  • Basicity (pKa): The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the amine, reducing its basicity. This can be advantageous for improving oral bioavailability and reducing potential off-target effects associated with highly basic amines.

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity. However, the overall effect of the 3-fluorocyclopentyl amine group on LogP is a complex interplay between the fluorine atom and the polar amine group. The stereochemical arrangement of these groups also plays a crucial role.

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life of the drug.

  • Binding Affinity and Selectivity: The defined three-dimensional structure of the chiral 3-fluorocyclopentyl amine scaffold allows for precise orientation of substituents to optimize interactions with the target protein, potentially leading to increased binding affinity and selectivity.

PropertyImpact of 3-Fluorocyclopentyl Amine MoietyRationale
pKa DecreaseInductive effect of the electronegative fluorine atom.
LogP Moderate IncreaseContribution of the fluorine atom offset by the polar amine.
Metabolic Stability IncreaseBlocking of metabolic "soft spots" by the strong C-F bond.
Binding Affinity Potential IncreaseRigid scaffold allows for optimal presentation of binding motifs.

Case Studies: The Application of 3-Fluorocyclopentyl Amines in Drug Discovery

While specific blockbuster drugs featuring the chiral 3-fluorocyclopentyl amine scaffold are not yet prevalent, this building block is increasingly being utilized in drug discovery programs. For example, fluorinated cyclopentenyl-cytosine derivatives have shown potent anticancer activity.[9] The strategic incorporation of the fluorinated cyclopentyl moiety was crucial for achieving the desired pharmacological profile.

Conclusion and Future Perspectives

Chiral 3-fluorocyclopentyl amines represent a powerful and versatile building block for medicinal chemists. Their unique conformational and electronic properties provide a means to fine-tune the pharmacological profile of drug candidates, addressing key challenges in drug discovery such as metabolic instability and off-target toxicity. As synthetic methodologies for accessing these complex scaffolds continue to improve, we can expect to see the increasing incorporation of chiral 3-fluorocyclopentyl amines in the next generation of therapeutic agents. The ability to precisely control the three-dimensional architecture of drug molecules will undoubtedly lead to the development of safer and more effective medicines.

References

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  • Shahmohammadi, H., Zand, A., Zare, K., & Berenji, M. R. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Journal of the Mexican Chemical Society, 64(2), 116-126.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Zhang, Y., Wu, J., & Wang, Y. (2020). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 104(23), 9933-9946.
  • Holzer, M., & Ertl, P. (2013). Medicinal chemistry of fluorinated cyclic and acyclic nucleoside phosphonates. Medicinal research reviews, 33(6), 1353-1387.
  • Kim, H. J., Lee, J. H., Jeong, L. S., & Kim, Y. C. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and-pyrimidines. European journal of medicinal chemistry, 155, 38-49.
  • Mondal, S., & O'Hagan, D. (2021). Fluorinated Rings: Conformation and Application.
  • Ahuja, S. (2007). Chiral drug separation. Comprehensive Analytical Chemistry, 49, 1-28.
  • Gelin, M., & Portella, G. (2011). Stereoselective synthesis of fluorinated 1, 3-cis-diaminocyclopentanes. The Journal of organic chemistry, 76(12), 5129-5134.
  • Kannappan, V. (2022).
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  • Mondal, S., & O'Hagan, D. (2018). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS medicinal chemistry letters, 9(9), 926-930.
  • Dou, X., Li, Y., & Li, X. (2016). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. ACS chemical biology, 11(7), 1956-1964.
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  • William D. G. Brittain, W. D. G., & Gouverneur, V. (2020). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.
  • Han, J., Wzorek, A., Ono, T., & Soloshonok, V. A. (2020). Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Letters, 31(9), 2441-2450.
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Sources

Engineering the Hinge: Novel Fluorinated Amine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kinases remain one of the most heavily pursued target classes in oncology, immunology, and neurodegeneration. A persistent challenge in kinase inhibitor design is balancing target affinity with optimal pharmacokinetic (PK) properties, such as membrane permeability, basicity, and metabolic stability. The strategic incorporation of fluorine into amine scaffolds has emerged as a transformative approach in medicinal chemistry[1]. This technical guide explores the mechanistic rationale, physicochemical impact, and synthetic integration of novel fluorinated amines in modern kinase drug discovery.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorinated Amines

Amines are ubiquitous in kinase inhibitors, often interacting with the solvent-exposed region or serving as solubilizing groups to improve aqueous solubility. However, highly basic amines (pKa > 9) can lead to poor oral bioavailability, hERG channel toxicity, and rapid oxidative metabolism[1].

  • Basicity (pKa) Modulation: Fluorine's strong inductive electron-withdrawing effect significantly lowers the pKa of adjacent amines. For instance, transitioning from a methyl to a trifluoromethyl group near an amine can decrease the pKa by several units. This shifts the molecule from being fully protonated at physiological pH to a more neutral state, thereby enhancing passive membrane permeability and oral absorption[2].

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize aliphatic amines. While

    
    -fluorinated amines are generally avoided due to their hydrolytic instability (which risks releasing toxic electrophiles and free fluoride), 
    
    
    
    -fluorinated amines are highly stable. The
    
    
    -fluorine increases the electrostatic potential required to oxidize the nitrogen lone pair, effectively shielding the scaffold from rapid N-dealkylation and N-oxidation[3].
  • Lipophilicity and Conformation: Fluorination generally increases lipophilicity (LogP), which can drive binding affinity in hydrophobic kinase pockets[3]. Furthermore, the highly polarized C-F bond can dictate specific molecular conformations (e.g., the gauche effect in

    
    -fluoroamines), pre-organizing the inhibitor for optimal binding within the kinase hinge region[1].
    

Quantitative Physicochemical Data

The impact of fluoroalkyl substituents on the physicochemical properties of saturated amines is profound. The following table summarizes the causal relationship between fluorine substitution, pKa, and lipophilicity based on matched molecular pair analysis[2].

Table 1: Physicochemical Impact of Fluoroalkyl Substituents on Saturated Amines

Substituent (

)
Average pKaAverage

pKa (vs.

)
Lipophilicity (LogP / LogD)Metabolic Oxidation Potential

9.5 - 10.50.0BaselineHigh

7.7 - 8.9-1.8Slight IncreaseModerate

6.0 - 7.2-3.6Moderate IncreaseLow

4.2 - 5.5-5.2High IncreaseVery Low

Synthetic Methodologies: Stereoselective Access to Fluorinated Amines

The synthesis of enantiopure fluorinated amines requires robust stereocontrol. The most reliable and widely adopted methodology utilizes N-tert-butylsulfinyl imines (Ellman's auxiliary)[4]. The sulfinyl group acts as both a chiral directing group and an activating group for nucleophilic addition.

Protocol 1: Stereoselective Synthesis of -Trifluoromethyl Chiral Amines

Expertise & Causality Check: The use of tetrabutylammonium triphenyldisilicate (TBAT) as an initiator is critical. It provides a naked, highly reactive fluoride source to activate the Ruppert-Prakash reagent (


) without introducing the harsh basicity that would otherwise degrade the sensitive sulfinyl imine intermediate[5].
  • Imine Condensation: Condense the target aldehyde/ketone with enantiopure (R)- or (S)-N-tert-butylsulfinamide using

    
     as a Lewis acid and water scavenger in THF at room temperature for 12 hours.
    
  • Nucleophilic Trifluoromethylation: Cool the resulting sulfinyl imine solution to -78 °C. Add 1.5 equivalents of

    
     (Ruppert-Prakash reagent) and 0.1 equivalents of TBAT.
    
  • Stereochemical Control: Maintain the reaction at -78 °C for 4 hours. The bulky tert-butyl group dictates the facial selectivity of the trifluoromethyl anion attack, typically yielding diastereomeric ratios > 95:5.

  • Quenching and Isolation: Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography to isolate the pure diastereomer.
  • Deprotection: Cleave the sulfinyl group using 4M HCl in dioxane at room temperature for 1 hour to yield the hydrochloride salt of the enantiopure

    
    -trifluoromethyl amine.
    

SyntheticWorkflow Ketone Starting Ketone/Aldehyde Imine N-tert-Butylsulfinyl Imine Ketone->Imine Sulfinamide Chiral N-tert-Butylsulfinamide + Ti(OEt)4 Sulfinamide->Imine Intermediate Diastereopure Sulfinamide Imine->Intermediate FluoroReagent TMSCF3 + TBAT (-78 °C) FluoroReagent->Intermediate Product Chiral Fluorinated Amine Intermediate->Product Deprotection HCl in Dioxane Deprotection->Product

Caption: Stereoselective synthesis workflow of chiral fluorinated amines via Ellman's auxiliary.

Kinase Assay & Validation Protocol

To validate the efficacy of the novel fluorinated amine-containing kinase inhibitor, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is preferred as it measures ADP formed from the kinase reaction, providing a universal, self-validating luminescence readout independent of the specific substrate.

Protocol 2: ADP-Glo™ Kinase Inhibition Assay

Expertise & Causality Check: This two-step protocol is designed as a self-validating system to eliminate background ATP. Step 1 completely depletes unreacted ATP, ensuring that the luminescence generated in Step 2 is strictly proportional to the ADP produced by the kinase, thereby maximizing the signal-to-noise ratio and preventing false negatives.

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the fluorinated inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler to ensure precise dosing.

  • Kinase Reaction: Add 2.5

    
    L of the purified target kinase (e.g., CDK2 or EGFR) pre-incubated with its specific peptide substrate in assay buffer (40 mM Tris pH 7.5, 20 mM 
    
    
    
    , 0.1 mg/mL BSA, 2 mM DTT).
  • Initiation: Initiate the reaction by adding 2.5

    
    L of ultra-pure ATP (at the 
    
    
    
    concentration for the specific kinase). Incubate at room temperature for 60 minutes.
  • ATP Depletion (Step 1): Add 5

    
    L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Mechanism: This reagent terminates the kinase reaction and completely depletes the remaining unconsumed ATP.
    
  • Kinase Detection (Step 2): Add 10

    
    L of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light.
    
  • Readout: Measure luminescence using a multimode microplate reader. Calculate

    
     values using a 4-parameter logistic non-linear regression model.
    

KinaseInhibition ATP ATP PhosphoSubstrate Phosphorylated Substrate ATP->PhosphoSubstrate ADP ADP ATP->ADP Substrate Peptide Substrate Substrate->PhosphoSubstrate Kinase Target Kinase Complex Kinase-Inhibitor Complex (Inactive) Kinase->Complex Inhibition Kinase->PhosphoSubstrate Active Pathway Kinase->ADP Inhibitor Fluorinated Amine Inhibitor Inhibitor->Complex Complex->PhosphoSubstrate Blocked Luminescence Luminescent Signal (ADP-Glo) ADP->Luminescence Detection Reagent

Caption: Kinase inhibition mechanism and ADP-Glo biochemical detection pathway.

Conclusion

The integration of fluorinated amine scaffolds into kinase inhibitors represents a sophisticated intersection of physical organic chemistry and rational drug design. By precisely tuning the pKa, enhancing metabolic stability against CYP450 oxidation, and optimizing lipophilicity, medicinal chemists can overcome traditional PK liabilities[2][3]. Supported by robust synthetic methodologies like the Ellman auxiliary[4][5], these scaffolds are poised to drive the next generation of highly selective, orally bioavailable targeted therapies.

References

  • Synthesis of Fluorinated Chiral Amines Using N-Tert-Butylsulfinyl Imines Source: Taylor & Francis Online (Journal of Fluorine Chemistry / Synthetic Communications) URL:[Link]

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines (Mini-Review) Source: Chinese Academy of Sciences (Future Science Group) URL:[Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with (1R,3S)-3-Fluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclopentylamines in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The (1R,3S)-3-fluorocyclopentanamine scaffold is a valuable building block, offering a conformationally restricted, fluorinated motif that can introduce favorable pharmacological properties.

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful amide coupling of (1R,3S)-3-fluorocyclopentanamine hydrochloride with a variety of carboxylic acids. As a hydrochloride salt, the amine requires careful handling to ensure the liberation of the free nucleophile required for the reaction. Furthermore, the electronic effects of the vicinal fluorine atom can modulate the amine's nucleophilicity, necessitating optimized reaction conditions.

Part 1: Core Principles of Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[3] The direct reaction is generally unfavorable under mild conditions, requiring the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4] This is typically achieved using a "coupling reagent."

The Challenge: Starting from an Amine Hydrochloride Salt

(1R,3S)-3-fluorocyclopentanamine is provided as a hydrochloride salt. In this form, the amine is protonated (R-NH3+ Cl-), rendering it non-nucleophilic. Therefore, a crucial first step in any coupling protocol is the in-situ neutralization of the salt with a suitable base to generate the free amine (R-NH2).[5][6]

Key Experimental Considerations

Successful amide coupling hinges on the rational selection of four key components: the coupling reagent, an additive (when necessary), the base, and the solvent.

1. Selection of Coupling Reagent: The choice of coupling reagent is dictated by the steric and electronic properties of both the carboxylic acid and the amine.[]

  • Carbodiimides (e.g., EDC, DCC): These are classic and cost-effective reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful as its urea byproduct is water-soluble, simplifying purification.[5][8] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is often poorly soluble, requiring removal by filtration.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for rapid reaction kinetics and low rates of racemization, especially with challenging or sterically hindered substrates.[9][10][11] They are often the reagents of choice for difficult couplings.[12]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents are very effective. A key advantage is that they do not react with the free amine component, which can be beneficial in certain applications.[3]

2. The Role of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides.[13] They act by forming a highly reactive ester intermediate, which then reacts with the amine. This two-step process offers several advantages:

  • Suppression of Racemization: Crucial when coupling chiral carboxylic acids.[5][10]

  • Increased Reaction Rates: The active ester is often more reactive than the initial O-acylisourea intermediate formed with the carbodiimide.[14]

  • Minimizing Side Reactions: Prevents the formation of stable N-acyl urea byproducts.[5] HATU already contains the HOAt moiety within its structure, contributing to its high efficiency.[10]

3. Base Selection: The base is critical for neutralizing the amine hydrochloride and facilitating the reaction.

  • Non-Nucleophilic Tertiary Amines: N,N-Diisopropylethylamine (DIPEA, Hünig's base) and triethylamine (TEA) are the most common choices.[][11] They are sufficiently basic to deprotonate the amine salt and the carboxylic acid but are too sterically hindered to compete as nucleophiles in the coupling reaction.

  • Stoichiometry: At least two equivalents of base are required: one to neutralize the amine hydrochloride and one to deprotonate the carboxylic acid for activation. Often, a slight excess (2.5-3.0 equivalents) is used to drive the reaction.[10][13]

4. Solvent Choice: Polar aprotic solvents are standard for amide coupling reactions.

  • N,N-Dimethylformamide (DMF): A versatile and commonly used solvent.[11]

  • Dichloromethane (DCM): Another frequent choice, particularly for reactions at or below room temperature.[]

  • N-Methyl-2-pyrrolidone (NMP): Offers superior solvating properties compared to DMF and can be beneficial for less soluble or sterically hindered substrates.[9][14] It is imperative to use anhydrous (dry) solvents to prevent hydrolysis of the activated intermediates.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points for the coupling of (1R,3S)-3-fluorocyclopentanamine hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Purpose Coupling using HATU

HATU is an excellent first choice for a broad range of carboxylic acids due to its high reactivity and reliability.[10]

Workflow Diagram: HATU Coupling

HATU_Coupling_Workflow sub_A Carboxylic Acid (1.0 eq) HATU (1.1 eq) Anhydrous DMF pre_activation Pre-activation Stir 5-15 min @ RT sub_A->pre_activation sub_B (1R,3S)-3-fluorocyclopentanamine HCl (1.2 eq) coupling Amine Addition & Coupling Stir 2-16 h @ RT sub_B->coupling base DIPEA (2.5 eq) base->pre_activation Add to acid/HATU pre_activation->coupling Add amine workup Aqueous Workup (e.g., 1N HCl, sat. NaHCO3, Brine) coupling->workup Reaction Complete (TLC/LC-MS) purification Purification (e.g., Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.0-1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM/NMP) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Add DIPEA (2.5-3.0 eq) to the solution and stir for 5-15 minutes at room temperature for pre-activation.[10]

  • In a separate vial, dissolve (1R,3S)-3-fluorocyclopentanamine hydrochloride (1.2 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO3 (to remove unreacted acid and HOAt), and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Economical Coupling using EDC and HOBt

This method is a cost-effective alternative to uronium salts and is highly effective for many standard couplings.

Mechanism Diagram: EDC/HOBt Activation

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (Highly Reactive) O_Acyl->HOBt_Ester EDU EDU (Water-soluble byproduct) O_Acyl->EDU HOBt HOBt HOBt->HOBt_Ester Catalytic Cycle HOBt_Ester->HOBt Regenerated Amide Amide Product HOBt_Ester->Amide Amine R'-NH2 (Free Amine) Amine->Amide

Caption: Activation of a carboxylic acid using EDC and HOBt.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), (1R,3S)-3-fluorocyclopentanamine hydrochloride (1.2 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq).[13]

  • Add anhydrous DMF to dissolve the reagents (approx. 0.1-0.2 M).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA or TEA (3.0 eq) to the stirred suspension.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are similar to Protocol 1. The aqueous washes are effective at removing the EDC-derived urea byproduct (EDU).

Protocol 3: Coupling Sterically Hindered or Electron-Deficient Substrates

When coupling (1R,3S)-3-fluorocyclopentanamine with a sterically demanding carboxylic acid (e.g., one with α,α-disubstitution) or an electron-poor acid, standard conditions may be sluggish.[9][15] In these cases, converting the carboxylic acid to an acyl fluoride can be highly effective.[15][16]

Step-by-Step Procedure (via Acyl Fluoride):

  • In a dry flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a fluorinating agent such as cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and a suitable base (e.g., pyridine or DIPEA, 1.2 eq).

  • Stir at room temperature for 1-2 hours to form the acyl fluoride. This step can often be monitored by IR spectroscopy (shift in carbonyl frequency) or 19F NMR.

  • In a separate flask, dissolve (1R,3S)-3-fluorocyclopentanamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.5 eq) to generate the free amine.

  • Add the free amine solution to the freshly prepared acyl fluoride solution.

  • Stir at room temperature, or with gentle heating (40-50 °C), until the reaction is complete.[15]

  • Upon completion, quench the reaction with saturated aqueous NaHCO3, separate the layers, and wash the organic phase with brine.

  • Dry, concentrate, and purify as described in the previous protocols.

Part 3: Data and Troubleshooting

Table of Recommended Conditions
Parameter Protocol 1 (HATU) Protocol 2 (EDC/HOBt) Protocol 3 (Acyl Fluoride)
Coupling Reagent HATUEDC·HClCyanuric Fluoride or TFFH
Additive None (internal)HOBtNone
Base DIPEA / TEADIPEA / TEAPyridine / DIPEA
Amine (eq) 1.1 - 1.31.1 - 1.31.1 - 1.3
Acid (eq) 1.01.01.0
Reagent (eq) 1.1 - 1.21.2 - 1.51.1 - 1.2
Base (eq) 2.5 - 3.03.0 - 4.02.5 - 3.0 (total)
Solvent DMF, NMP, DCMDMF, DCMDCM, THF
Temperature 0 °C to RT0 °C to RTRT to 50 °C
Typical Time 2 - 16 h4 - 24 h2 - 18 h
Best For General purpose, hindered substratesStandard, cost-effective synthesisHighly hindered or e-deficient substrates
Troubleshooting Common Issues
  • Low Conversion/No Reaction:

    • Inactive Amine: Ensure sufficient base (at least 2.5 eq) was used to neutralize the HCl salt and deprotonate the acid.

    • Wet Reagents: Use anhydrous solvents and fresh, high-quality reagents. Activated esters are sensitive to hydrolysis.

    • Steric Hindrance: If substrates are hindered, switch to a more powerful reagent like HATU (Protocol 1) or consider the acyl fluoride method (Protocol 3).[9] Increase reaction time and/or temperature cautiously.[9]

  • Formation of Side Products:

    • N-Acyl Urea: This can occur with carbodiimide reagents. Ensure HOBt or HOAt is used as an additive, and consider adding the amine shortly after the pre-activation step.[5]

    • Guanidinium Byproduct: With uronium reagents, a side reaction between the reagent and the amine can occur. Pre-activating the acid before adding the amine can minimize this.

  • Racemization of Chiral Acids:

    • Use an additive like HOBt or, preferably, HOAt (or a reagent containing it, like HATU).

    • Keep reaction temperatures low (start at 0 °C).

    • Avoid using excess base where possible.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis Blog. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2022). ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11435-11442. Available at: [Link]

  • Bohmann, J., et al. (2022). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Angewandte Chemie International Edition, 61(38), e202207966. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF on ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5738. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (2021). Nottingham ePrints. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2024). PubMed. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Available at: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). MDPI. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Dunne, C., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. Available at: [Link]

  • An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride Yields a New Type of β-Enaminones. (2020). PMC. Available at: [Link]

  • Gevorg, S. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2023). PMC. Available at: [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. (2020). AIR Unimi. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

  • Catalyst and method for amide formation. (2002). Google Patents.
  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. Available at: [Link]

  • Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. (2012). PMC. Available at: [Link]

  • A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. (2001). Chemical Communications. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). PMC. Available at: [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.
  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014). Google Patents.
  • Amine to Amide (Coupling) - Common Conditions. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Amide bond formation using amino acid fluorides. (2005). ResearchGate. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Application Note – Amide coupling 96-well plate kit. (2023). Synple Chem. Available at: [Link]

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Application Note: Peptide Synthesis Protocols Utilizing Chiral Fluorinated Cyclopentyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The incorporation of chiral fluorinated cyclopentyl amines (FCPAs) into peptide backbones represents a high-value strategy in modern peptidomimetic drug design. These residues offer a dual advantage: conformational locking , which reduces entropic penalties upon receptor binding, and electronic modulation via the fluorine atom, which enhances metabolic stability against proteases and modulates lipophilicity (LogD).

However, standard SPPS protocols often fail with FCPAs. The introduction of fluorine on the cyclopentyl ring creates a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine (electronegativity

    
    ) significantly lowers the nucleophilicity of the adjacent amine (pKa drop of ~1.5–2.0 units).
    
  • Steric Bulk: The cyclopentane ring imposes rigid steric barriers, hindering the approach of the activated carboxylate species.

  • Elimination Risk: Improper base usage can trigger HF elimination (dehydrofluorination), destroying the chiral center and the fluorinated motif.

This guide details an optimized, self-validating protocol designed to overcome these barriers using high-activity coupling cocktails and precise reaction monitoring.

Physicochemical Context & Mechanistic Insight

Understanding the reactivity profile of FCPAs is critical for protocol selection. Unlike standard amino acids, FCPAs exhibit a gauche effect where the C–F and C–N bonds align to minimize dipolar repulsion, locking the ring pucker.

The Nucleophilicity Problem

The primary synthetic failure mode is incomplete coupling.

  • Standard Amine (e.g., Leu): High nucleophilicity; couples easily with HBTU/DIPEA.

  • FCPA: The

    
    -inductive effect of fluorine pulls electron density away from the nitrogen lone pair. The amine is neutral but "cold" (unreactive).
    
  • Solution: We cannot increase the amine's reactivity, so we must increase the electrophilicity of the incoming amino acid .

Data Table 1: Coupling Reagent Hierarchy for FCPAs
Reagent ClassActivation SpeciesReactivityRecommended Use
HATU / HBTU OBt / OAt EsterModerateAvoid. Often fails for FCPAs due to slow kinetics.
COMU / Oxyma Oxyma EsterHighStandard. Good first-line choice; safer than HATU (non-explosive).
PyAOP OAt Ester (Phosphonium)Very HighPreferred. PyAOP is superior to HATU for hindered amines.
TFFH / BTFFH Acid Fluoride Extreme Rescue. Generates acyl fluorides in situ. The "Nuclear Option" for FCPAs.

Decision Logic for Coupling Strategy

The following decision tree outlines the logical flow for selecting the appropriate chemistry based on the specific FCPA position and steric environment.

CouplingStrategy Start Start: FCPA Coupling Step CheckPos Is FCPA N-terminal (Nucleophile) or C-terminal (Electrophile)? Start->CheckPos BranchNu FCPA is Nucleophile (Low Reactivity) CheckPos->BranchNu Coupling onto FCPA BranchEl FCPA is Electrophile (Steric Risk Only) CheckPos->BranchEl Coupling FCPA-OH MethodA Method A: PyAOP + Oxyma (Double Coupling, 50°C) BranchNu->MethodA TestA Micro-Cleavage / Chloranil Test MethodA->TestA ResultA Complete? TestA->ResultA MethodB Method B: TFFH (Acid Fluoride) (No Base during activation) ResultA->MethodB No (Incomplete) Continue Proceed to Deprotection ResultA->Continue Yes MethodB->Continue MethodC Method C: DIC + Oxyma (Low Racemization Risk) BranchEl->MethodC MethodC->Continue

Figure 1: Decision matrix for selecting coupling conditions. Note that when the FCPA is the nucleophile (amine on resin), stronger activation is required.

Detailed Experimental Protocols

Protocol A: Fmoc-Deprotection (Optimized for FCPAs)

Standard piperidine can sometimes cause base-catalyzed HF elimination if the fluorine is in the


-position to an acidic proton.
  • Reagent: 20% Piperidine in DMF (v/v) containing 0.1 M HOBt .

    • Why HOBt? It suppresses aspartimide formation and buffers the pH slightly to mitigate elimination risks while maintaining deprotection efficiency.

  • Procedure:

    • Treat resin with solution (2 x 5 min).

    • Wash: DMF (5x), DCM (3x), DMF (3x).

    • Critical Step: Ensure extensive washing. Residual piperidine will instantly quench the highly reactive acyl fluorides or PyAOP used in the next step.

Protocol B: Coupling onto the FCPA Amine (The "Difficult" Step)

Use this when the fluorinated amine is on the resin and you are adding the next amino acid.

Reagent Choice: PyAOP / Oxyma Pure (Preferred) Rationale: PyAOP (phosphonium salt) avoids the formation of guanidinium by-products that can occur with uronium salts (HATU) during slow couplings.

  • Preparation (Scale: 0.1 mmol resin):

    • Dissolve Fmoc-Amino Acid (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

    • Add PyAOP (4.0 eq).

    • Add DIPEA (8.0 eq) immediately before adding to the resin.

  • Reaction:

    • Add activated mixture to the resin.[1]

    • Microwave: 75°C for 10 minutes (Power: 25W).

    • Alternative (Room Temp): Double couple, 2 x 2 hours.

  • Monitoring (Mandatory):

    • Perform a Chloranil Test (acetaldehyde/chloranil).

    • Note: The Kaiser test (ninhydrin) is often false-negative for secondary or electron-deficient amines. Chloranil detects secondary amines (turning blue/green).

    • If positive (blue particles), proceed to Protocol C (Rescue) .

Protocol C: The "Rescue" Method (Acid Fluoride Activation)

Use if Protocol B fails. Acid fluorides are small, highly electrophilic, and immune to steric bulk.

  • Reagents:

    • Fmoc-Amino Acid (5.0 eq).

    • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH (5.0 eq).

    • DIPEA (10.0 eq).

    • Solvent: DCM/DMF (1:1).

  • Procedure:

    • Dissolve Amino Acid and TFFH in DCM/DMF.

    • Add DIPEA.[2][3] Stir for 2 minutes to generate the acyl fluoride in situ.

    • Add to the resin containing the FCPA amine.

    • Agitate for 60 minutes at Room Temperature (Acid fluorides are reactive enough without heat).

  • Validation:

    • Re-run Chloranil test. If still positive, capping with acetic anhydride is recommended to prevent deletion sequences.

Protocol D: Cleavage and Analysis

Fluorinated peptides require specific analytical attention.

  • Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5).

    • Time: 2–3 hours.

    • Note: Avoid DTT or EDT (thiols) unless Cys/Met are present, as they can sometimes react with allyl/fluorine defects.

  • Analysis (HPLC/MS):

    • Use a C18 column (e.g., Phenomenex Kinetex).

    • Mobile Phase: 0.1% Formic Acid (Avoid TFA in mobile phase if doing sensitive MS, though TFA gives sharper peaks).

  • 19F NMR Validation (The "Gold Standard"):

    • Dissolve crude peptide in D₂O or DMSO-d6.

    • Acquire non-decoupled 19F NMR.

    • Interpretation: A single sharp peak indicates successful synthesis. Double peaks usually indicate diastereomeric impurity (racemization during coupling) or rotamers.

Visualizing the SPPS Cycle

The following diagram illustrates the optimized cycle, highlighting the critical divergence points for FCPAs.

SPPS_Cycle cluster_activation Activation Cocktail Resin Resin-FCPA-NH2 (Low Nucleophilicity) Wash1 Wash (DMF/DCM) Resin->Wash1 Coupling Coupling Reaction (75°C, 10 min) Wash1->Coupling Add Activated AA Reagents Fmoc-AA + PyAOP + Oxyma Base DIPEA (Add Last) Reagents->Base Base->Coupling QC Chloranil Test Coupling->QC QC->Coupling Fail (Repeat/Switch to TFFH) Deprotect Fmoc Removal (20% Pip + 0.1M HOBt) QC->Deprotect Pass Deprotect->Resin Next Cycle

Figure 2: Optimized SPPS cycle. Note the inclusion of HOBt in the deprotection step and the specific activation cocktail.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Deletion Sequence) Incomplete coupling due to F-amine deactivation.Switch to Protocol C (TFFH) . Increase temperature to 75°C.
Double Peaks in HPLC/NMR Racemization of the activated AA or the FCPA.Use Oxyma Pure instead of HOBt. Lower coupling temp to 50°C but extend time. Use Collidine instead of DIPEA.
Mass -20 Da (M-HF) Dehydrofluorination (Elimination).Base was too strong or exposure too long. Use 0.1 M HOBt in the deprotection mix. Avoid DBU completely.
No reaction in Chloranil False negative.Perform a micro-cleavage: cleave 2 mg resin with 50 uL TFA, analyze by LCMS to confirm coupling status.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Reiser, O. , et al. (2014).[4] Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry.

  • Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Letters.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][5][6][7][8] Tetrahedron.

Sources

Application Note: Optimal Solvent Systems for Hygroscopic Amine Hydrochloride Salts

[1]

Executive Summary & Mechanistic Challenge

Amine hydrochloride salts are the bedrock of pharmaceutical formulations due to their enhanced bioavailability compared to free bases. However, their ionic nature introduces a critical challenge: Hygroscopicity .

The chloride anion (

  • Lattice Destabilization: Water lowers the activation energy for crystal lattice disruption, leading to deliquescence (turning into "goo").

  • Analytical Drift: Weighing errors of 1–5% are common, invalidating quantitative assays (qNMR, HPLC potency).

  • Hydrolysis Risk: While HCl salts are generally stable, the presence of water can catalyze degradation in sensitive moieties (e.g., esters, amides) via localized pH drops.

The Core Directive: To successfully handle these salts, one must select a solvent that overcomes the high crystal lattice energy (


Solvent Selection Decision Matrix

Selection is not about "what dissolves it" but "what achieves the process goal."

The "Like Dissolves Like" Refinement

Amine HCl salts are polar ionic solids.

  • High Dielectric Constant (

    
    ) Required:  To dissociate the cation-anion pair.
    
  • Hydrogen Bonding Required: Solvents must solvate the

    
     anion. Protic solvents are superior to aprotic solvents here.
    
Solvent ClassExamplesSolubilityRole in Protocol
Protic Polar Water, Methanol (MeOH)Excellent Primary dissolution for analysis; Mobile phase.
Aprotic Polar DMSO, DMF, DMAcHigh NMR (DMSO-

), dissolving stubborn aggregates.
Secondary Alcohols Isopropanol (IPA), EtOHModerate Recrystallization (High T solubility, Low T insolubility).
Polar Aprotic (Volatile) Acetonitrile (ACN)Low/Mod HPLC carrier; Azeotropic drying agent.
Anti-Solvents Ethyl Acetate, Ether, DCMNegligible "Crashing out" salts; Washing away impurities.
Visualization: Solvent Workflow

The following decision tree illustrates the logical flow for solvent selection based on the experimental objective.

SolventSelectionStartObjectiveAnalysisAnalysis(NMR, HPLC)Start->AnalysisPurificationPurification(Synthesis)Start->PurificationNMRNMR SpectroscopyAnalysis->NMRHPLCHPLC / LC-MSAnalysis->HPLCRecrystRecrystallizationPurification->RecrystPrecipIsolation / Crashing OutPurification->PrecipDMSODMSO-d6(Universal, no exchange)NMR->DMSOHydrophobic SaltMeODMeOD(Good solubility, H-D exchange)NMR->MeODStandardWaterACNWater/ACN + 0.1% TFA(Maintain pH < pKa)HPLC->WaterACNIPAIsopropanol (IPA)(High T Soluble / Low T Insoluble)Recryst->IPAEthanolEthanol + Et2O(Layering)Recryst->EthanolEtOAcEthyl Acetate / Ether(Anti-solvent addition)Precip->EtOAc

Figure 1: Decision matrix for selecting solvents based on downstream application (Analysis vs. Purification).

Detailed Protocols

Protocol A: Quantitative Dissolution (The "Weighing Error" Fix)

For preparation of analytical standards where water uptake causes mass errors.

Context: Weighing a hygroscopic salt on an open balance results in a "drifting" mass reading as it absorbs water. The Fix: Difference weighing + Dissolution in dry solvent.

  • Preparation: Dry the salt in a vacuum oven at 40°C over

    
     overnight if stability permits.
    
  • Weighing:

    • Tare a volumetric flask containing the solvent (e.g., Methanol).

    • Add the approximate amount of salt quickly.

    • Record the exact mass increase of the flask. (This avoids weighing the solid on a static boat where it absorbs water).

  • Dissolution:

    • Solvent: Methanol (Analytical Grade) .

    • Why: Methanol has a high dielectric constant (

      
      ) and donates hydrogen bonds to 
      
      
      , ensuring rapid dissolution. It is easier to evaporate than water if recovery is needed.
  • Verification: Sonicate for 5 minutes. Inspect for "fish eyes" (gelatinous undissolved spheres).

Protocol B: Recrystallization of "Gooey" Salts

For purifying salts that have "oiled out" or contain impurities.

Context: Amine salts often form supersaturated oils rather than crystals. The Fix: The IPA/EtOAc Switch.

  • Dissolution: Dissolve the crude salt in the minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Note: Avoid Methanol if possible, as salts are often too soluble in it to crystallize out upon cooling.

  • Seed & Cloud: Allow the solution to cool to room temperature. If no crystals form, add Ethyl Acetate (EtOAc) dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Crystallization: Refrigerate (4°C). The EtOAc acts as an anti-solvent, lowering the solubility limit gently.

  • Rescue (If it oils out): If an oil forms at the bottom, reheat to redissolve, add more solvent (IPA), and cool slower. Vigorous stirring can also induce nucleation over oiling.

Protocol C: Drying & Handling for Synthesis

Removing water from a hygroscopic salt without thermal degradation.

Context: You need anhydrous salt for a water-sensitive reaction (e.g., Grignard, coupling). The Fix: Azeotropic Drying.

  • Solvent: Suspend the wet salt in Toluene or Acetonitrile .

  • Process: Rotovap to dryness.

    • Mechanism:[1][2] Toluene forms a positive azeotrope with water (boiling point 85°C), effectively "carrying" the water out of the crystal lattice at a lower temperature than baking.

  • Storage: Store under Argon/Nitrogen in a desiccator.

Analytical Considerations (HPLC & NMR)

HPLC Mobile Phases
  • Issue: Amine salts can cause peak tailing due to interaction with residual silanols on the column.

  • Solution: Use Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Mechanism:[1][2] The acid keeps the amine fully protonated (

      
      ) and suppresses the ionization of silanols (
      
      
      ), preventing ionic sticking.
NMR Solvent Choice[4]
  • DMSO-

    
    :  The "Nuclear Option." Dissolves almost everything.
    
    • Pro: No proton exchange with the amine protons (

      
      ), allowing you to see the ammonium triplet/broad peak (integral = 3).
      
    • Con: Viscous, hard to recover sample, absorbs water from air rapidly (water peak at 3.33 ppm).

  • Methanol-

    
     (MeOD): 
    
    • Pro: Excellent solubility, sharp peaks.

    • Con: Rapid H/D exchange. The

      
       protons will disappear (exchange with D from solvent), making it impossible to verify salt formation via integration of the N-H protons.
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Oiling Out" Impurities or Solvent too polarRe-dissolve in hot IPA; add EtOAc slowly. Scratch glass to induce nucleation.
Drifting Weight HygroscopicityUse "Difference Weighing" (Protocol A). Do not use weighing paper.
Peak Tailing (HPLC) Silanol InteractionAdd 0.1% TFA or Triethylamine (TEA) to mobile phase.
Insoluble in EtOAc Ionic Lattice StrengthThis is normal. EtOAc is an anti-solvent. Use MeOH to dissolve, EtOAc to precipitate.
Hydrolysis Wet solvent + TimeStore salts in dry form. Make solutions fresh. Avoid water/methanol mixtures for long-term storage of esters.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and solubility).

  • Phenomenex. (2025).[4] Guide to Choosing the Correct HPLC Solvent. (Practical guide on solvent polarity and mobile phase selection).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Process chemistry perspective on salt handling).

  • University of Calgary. (2023). Solubility of Organic Compounds. (Fundamental principles of amine salt solubility).

  • Sigma-Aldrich (Merck). Solvent Properties and Solubility Charts. (Standard reference for dielectric constants and solvent miscibility).

Application Note: Efficient Preparation of Sulfonamides from 3-Fluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of fluorine into alicyclic amines is a cornerstone strategy in modern medicinal chemistry. The 3-fluorocyclopentanamine scaffold offers unique conformational properties due to the gauche effect of the fluorine atom, often improving metabolic stability and lipophilicity (LogD) compared to non-fluorinated analogs.

However, the synthesis of sulfonamides from 3-fluorocyclopentanamine hydrochloride presents specific challenges:

  • Salt Neutralization: The hydrochloride salt requires precise base stoichiometry to liberate the nucleophilic free amine in situ.

  • Bis-Sulfonylation: Primary amines on cyclic systems are prone to over-reaction, forming unwanted bis-sulfonamides (

    
    ).
    
  • Stereochemical Integrity: Harsh conditions must be avoided to prevent potential elimination of the fluorine substituent or epimerization.

This guide provides two validated protocols—Method A (Standard Anhydrous) for discovery-scale synthesis and Method B (Schotten-Baumann) for scale-up—along with critical troubleshooting steps.

Strategic Considerations

The "2.5 Equivalents" Rule

Unlike free amines, the hydrochloride salt (


) is non-nucleophilic. The reaction requires:
  • 1.0 eq of Base to neutralize the HCl salt.

  • 1.0 eq of Base to scavenge the HCl produced during the sulfonylation.

  • 0.1–0.5 eq excess Base to drive the reaction to completion.

Total Base Requirement:


 equivalents (Recommend 2.5 eq ).
Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the amine on the sulfur center. The key to success is controlling the concentration of the free amine to favor mono-substitution over bis-substitution.

SulfonylationMechanism Start 3-Fluorocyclopentanamine HCl Salt FreeBase Free Amine (In Situ Generation) Start->FreeBase + 1.0 eq Base Transition Tetrahedral Intermediate FreeBase->Transition + R-SO2-Cl Product Target Sulfonamide Transition->Product - HCl BisSide Bis-Sulfonamide (Impurity) Product->BisSide + Excess R-SO2-Cl (Over-reaction)

Figure 1: Reaction pathway showing the critical free-basing step and the risk of bis-sulfonylation.

Protocol A: Standard Anhydrous Synthesis (Discovery Scale)

Best for: Small scale (<1g), moisture-sensitive sulfonyl chlorides, and parallel synthesis.

Materials
  • Amine: 3-Fluorocyclopentanamine hydrochloride (1.0 eq)

  • Electrophile: Sulfonyl chloride (

    
    ) (1.1 eq)
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Add 3-fluorocyclopentanamine HCl (1.0 eq) and anhydrous DCM. The salt will likely remain as a suspension.

  • Free-Basing: Cool the mixture to 0°C (ice bath). Add DIPEA (2.5 eq) dropwise.

    • Observation: The suspension should clear as the free amine dissolves. Stir for 10–15 minutes to ensure complete liberation.

  • Addition: Dissolve the Sulfonyl Chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–20 minutes.

    • Critical: Rapid addition causes localized high concentrations, promoting bis-sulfonylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check via TLC or LCMS. Look for the disappearance of the amine (often near baseline) and appearance of the product.

  • Quench: Add a primary amine scavenger (e.g., N,N-dimethylethylenediamine, 0.2 eq) if excess sulfonyl chloride persists, or simply quench with saturated

    
    .
    
  • Workup:

    • Dilute with DCM.[1]

    • Wash with 1M HCl (to remove excess DIPEA and unreacted amine).

    • Wash with Sat.

      
       (to remove sulfonic acid byproducts).
      
    • Dry over

      
      , filter, and concentrate.[1]
      

Protocol B: Schotten-Baumann Conditions (Scale-Up)

Best for: Gram-scale (>5g), cost reduction, and water-stable sulfonyl chlorides.

Materials
  • Amine: 3-Fluorocyclopentanamine hydrochloride (1.0 eq)

  • Electrophile: Sulfonyl chloride (1.1 eq)

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5–3.0 eq)
  • Solvent System: THF : Water (1:1 ratio) or Dioxane : Water

Step-by-Step Procedure
  • Dissolution: In a flask, dissolve the amine HCl salt in water (approx. 3 vol).

  • Base Addition: Add solid

    
     (2.5 eq) to the water. Stir until dissolved.
    
  • Organic Phase: Dissolve the sulfonyl chloride in THF (approx. 3 vol).

  • Biphasic Reaction: Add the THF solution to the aqueous amine solution at 0°C .

  • Vigorous Stirring: Stir rapidly at RT. The reaction relies on interfacial contact.

    • Note: Reaction times may be longer (4–12 hours) than homogeneous methods.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • The product often precipitates from the remaining aqueous layer. Filter and wash with water.[2]

    • If oil forms: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Decision Matrix & Workflow

ProtocolSelection Start Start: 3-Fluorocyclopentanamine HCl ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<1g) or Unstable Sulfonyl Chloride ScaleCheck->SmallScale High Solubility Req LargeScale Scale Up (>1g) & Stable Electrophile ScaleCheck->LargeScale Cost/Green Focus MethodA Method A: Anhydrous DCM + DIPEA SmallScale->MethodA MethodB Method B: Schotten-Baumann THF/Water + Na2CO3 LargeScale->MethodB WorkupA Acid/Base Extraction MethodA->WorkupA WorkupB Precipitation or Extraction MethodB->WorkupB

Figure 2: Decision matrix for selecting the appropriate synthetic methodology.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-sulfonylation Excess sulfonyl chloride or high temp.Reduce sulfonyl chloride to 1.0 eq. Maintain 0°C during addition. Dilute reaction (0.05 M).
Low Yield Incomplete free-basing of HCl salt.Ensure Base is

eq. Sonicate the amine salt with base before adding electrophile.
Unreacted Sulfonyl Chloride Slow kinetics or hydrolysis.[2]Add a "scavenger" amine (e.g., DMAPA) at the end to convert excess chloride to a water-soluble sulfonamide [1].
Racemization/Elimination Base too strong or heat too high.Avoid pyridine at reflux. Use inorganic carbonates (Method B) or DIPEA at 0°C.

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from

  • Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling. Retrieved from

  • National Institutes of Health (NIH). (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent. (Discusses amine reactivity). Retrieved from

  • Sigma-Aldrich. (2023). Sulfonyl Chlorides and Sulfonamides: Building Blocks.[4][6][7] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Drying of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Sticky" Salts

In many synthetic pathways, particularly in pharmaceutical and fine chemical development, amine hydrochloride salts are common intermediates. While their crystallinity is advantageous for purification, their inherent hygroscopicity presents a significant challenge. These salts readily absorb atmospheric moisture, transforming from free-flowing crystals into a sticky, difficult-to-handle mass.[1][2][3] This absorbed water is not an inert bystander; it can act as a nucleophile, poison catalysts, or alter reaction kinetics, often leading to sluggish or failed reactions. This guide provides a comprehensive, field-tested approach to effectively remove water from these challenging substrates, ensuring the success of your subsequent chemical transformations.

Troubleshooting Guide: From Problem to Protocol

This section is designed to address the common issues and questions that arise when working with hygroscopic amine hydrochloride salts.

Q1: My reaction is sluggish or failing. Could residual water in my amine hydrochloride salt be the culprit?

A1: Absolutely. This is a frequent and often overlooked cause of reaction failure. Water can interfere in several ways:

  • Reaction with Sensitive Reagents: In reactions involving water-sensitive reagents like Grignards, organolithiums, or acid chlorides, even trace amounts of water can consume the reagent, leading to low yields.

  • Catalyst Inhibition: Many transition metal catalysts are sensitive to water, which can coordinate to the metal center and inhibit catalytic activity.

  • Altering Solubility and Reaction Media: Excess water can change the polarity of the reaction solvent, affecting the solubility of reagents and potentially altering the reaction pathway.

  • Promoting Side Reactions: Water can act as a nucleophile, leading to undesired hydrolysis of esters, amides, or other sensitive functional groups.

Before troubleshooting other reaction parameters, it is crucial to confirm the dryness of your starting materials.

Q2: How can I effectively remove water from my sticky amine hydrochloride salt?

A2: The stickiness of the salt is a direct consequence of absorbed water creating a saturated aqueous solution on the crystal surface. Simply placing the salt under high vacuum at room temperature is often insufficient because the salt's hygroscopic nature means it holds onto water molecules quite strongly. More rigorous methods are required. The choice of method depends on the salt's thermal stability, the scale of your reaction, and the level of dryness required.

The most robust and widely applicable methods are Azeotropic Distillation and Drying Under High Vacuum with Heat .

Q3: Which drying method is best for my situation? A comparison.

A3: The following table summarizes the key aspects of the primary drying techniques to help you select the most appropriate one for your needs.

Method Principle Best For Advantages Disadvantages
Azeotropic Distillation Forms a lower-boiling azeotrope with water, which is then distilled off.[4][5]Thermally stable salts, especially on a larger scale (>1g). Very effective for sticky, clumped materials.Highly effective at removing tightly bound water. The physical state of the salt is less critical. Can be monitored visually.Requires higher temperatures. Not suitable for thermally labile compounds. Requires specific glassware (Dean-Stark trap).
High Vacuum Drying (with Heat) Lowers the boiling point of water, allowing it to evaporate at a lower temperature.[6][7][8]Thermally stable, non-melting solids. Small to medium scale.Simpler setup than azeotropic distillation. Good for removing residual solvents as well as water.Ineffective if the salt melts or forms an impermeable crust. Can be slow. Risk of decomposition if overheated.
Vacuum Desiccator (with P₂O₅) A powerful desiccant, phosphorus pentoxide, absorbs water vapor from the atmosphere surrounding the sample under vacuum.[9][10][11]Small-scale drying of thermally sensitive compounds where trace moisture must be removed.Very gentle, no heat applied. Achieves a high degree of dryness.Very slow (can take days). P₂O₅ is hazardous and passivates as it absorbs water, forming a viscous film that reduces its effectiveness.[10][12]

In-Depth Experimental Protocols

Protocol 1: Azeotropic Distillation using a Dean-Stark Trap

This is the most reliable method for removing water from sticky, hygroscopic salts on a preparative scale. Toluene is the most common solvent, forming a heterogeneous azeotrope with water that boils at 84.1 °C (9.8% water by mass).[5]

Materials:

  • Round-bottom flask

  • Dean-Stark trap[13][14]

  • Reflux condenser

  • Heating mantle and stirrer

  • Toluene (or another suitable solvent like xylene or heptane)

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: Assemble the glassware as shown in the diagram below. Ensure all joints are well-sealed. The flask should be large enough that the solvent will fill it to no more than half its volume.

  • Charge the Flask: Add the sticky amine hydrochloride salt and a magnetic stir bar to the round-bottom flask.

  • Add Solvent: Add enough toluene to the flask to create a mobile slurry. Vigorous stirring is essential for efficient water removal.

  • Fill the Trap: Add fresh, dry toluene directly into the Dean-Stark trap until it is filled to the level of the side-arm, allowing solvent to overflow back into the flask.[13]

  • Heat to Reflux: Begin heating the mixture with vigorous stirring. The toluene-water azeotrope will begin to distill.

  • Monitor Water Collection: As the vapor condenses, it will collect in the trap. Because water is denser than and immiscible with toluene, it will form a distinct lower layer.[15]

  • Determine Completion: The drying process is complete when the toluene returning to the reaction flask from the condenser is clear (not cloudy) and the volume of water collected in the trap remains constant. This indicates that all the water has been removed.

  • Cooling and Isolation: Once dry, cool the flask to room temperature under an inert atmosphere. The solvent can then be removed under reduced pressure to yield the dry amine hydrochloride salt, which should now be a free-flowing solid.

Troubleshooting:

  • No water collecting: The apparatus may not be hot enough. Insulate the neck of the flask and the Dean-Stark trap with glass wool or aluminum foil to ensure the azeotrope reaches the condenser.[13]

  • Temperature above azeotrope boiling point: This indicates that all the water has been removed, and you are now distilling pure toluene (b.p. 111 °C).[5]

Diagram: Azeotropic Drying Workflow

azeotropic_drying cluster_setup 1. Apparatus Setup cluster_process 2. Drying Process cluster_monitoring 3. Monitoring & Completion cluster_isolation 4. Isolation A Charge Flask with Sticky Salt & Stir Bar B Add Toluene to Flask A->B C Fill Dean-Stark Trap with Toluene B->C D Heat to Vigorous Reflux C->D E Azeotrope Distills and Condenses D->E F Water Separates in Trap E->F G Is Water Level Constant? F->G H Continue Reflux G->H No I Drying Complete G->I Yes H->D J Cool to RT under Inert Atmosphere I->J K Remove Toluene (Reduced Pressure) J->K L Obtain Dry, Free-Flowing Solid K->L

A workflow for drying amine hydrochloride salts via azeotropic distillation.

Protocol 2: High Vacuum Drying with Heat

This method is simpler but requires careful temperature control to avoid melting or decomposition. An Abderhalden's drying pistol or a standard vacuum oven can be used.

Materials:

  • Vacuum oven or drying pistol

  • Schlenk flask or other suitable vacuum-rated vessel

  • High-vacuum pump (<1 mmHg)

  • Cold trap (liquid nitrogen or dry ice/acetone)

Step-by-Step Methodology:

  • Sample Preparation: Spread the sticky salt in a thin layer in a suitable vessel (e.g., a large watch glass or directly in a Schlenk flask) to maximize surface area.

  • Assemble System: Place the sample in the vacuum oven. Ensure the vacuum connection includes a cold trap between the oven and the pump to protect the pump from water vapor.

  • Apply Vacuum: Evacuate the system slowly to prevent the fine powder from being drawn into the vacuum line. Once a high vacuum is achieved, ensure the system is stable.

  • Apply Heat: Begin heating the oven. The temperature should be chosen carefully. It must be high enough to facilitate water removal but well below the melting or decomposition point of the salt. A typical starting point for many organic salts is 40-60 °C.[6][16]

  • Drying Time: Dry the material under static high vacuum for 12-24 hours. The time required will depend on the amount of water, the temperature, and the vacuum level.

  • Cooling: Turn off the heat and allow the oven to cool completely to room temperature before releasing the vacuum. Releasing the vacuum while the sample is warm will cause it to rapidly reabsorb atmospheric moisture.

  • Release Vacuum: Slowly backfill the oven with an inert gas (Argon or Nitrogen) before removing your dry, free-flowing solid.

Verification of Dryness: How to Be Sure?

Visual confirmation (i.e., a free-flowing powder) is a good indicator, but for moisture-sensitive reactions, quantitative verification is essential.

  • Karl Fischer (KF) Titration: This is the gold standard for water content determination. It is a highly specific and accurate method that can quantify water content down to the ppm level.

    • Methodology: For solid, hygroscopic samples, it is crucial to minimize exposure to ambient moisture during sample preparation.[17][18] The sample is typically dissolved in a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent) or analyzed using a KF oven, where the sample is heated, and the evaporated water is carried by a dry gas stream into the titration cell.[19]

    • Interpretation: The result is usually given as a percentage or ppm of water by weight. For most sensitive applications, a water content of <0.01% (100 ppm) is desirable.

  • Quantitative ¹H NMR (qNMR) Spectroscopy: A powerful and accessible alternative to KF titration. This technique uses an internal standard to quantify the amount of water relative to the compound of interest.

    • Methodology: A known mass of the dried amine salt and a known mass of an anhydrous internal standard (e.g., maleic anhydride, 1,4-dioxane) are dissolved in a dry deuterated solvent (e.g., DMSO-d₆ or CD₃CN). The ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (d1) to ensure accurate integration.

    • Calculation: The molar ratio of water to the amine salt can be calculated by comparing the integral of the water peak (which can vary but is often around 3-4 ppm in DMSO-d₆) to the integrals of the non-exchangeable protons of the amine salt and the internal standard. Recent studies have developed precise equations for this purpose, demonstrating excellent agreement with KF titration results.[20][21]

Diagram: Decision Tree for Drying Method Selection

drying_decision_tree start Start: Sticky Amine Hydrochloride Salt q1 Is the compound thermally stable? start->q1 q2 What is the scale? q1->q2 Yes q3 Is an extremely high degree of dryness required? q1->q3 No method1 Azeotropic Distillation (e.g., with Toluene) q2->method1 Large (>1g) method2 High Vacuum Drying with Gentle Heat q2->method2 Small (<1g) method3 Vacuum Desiccator with P₂O₅ (Prolonged) q3->method3 Yes consideration Consider resynthesis under anhydrous conditions q3->consideration No

A decision guide for selecting the optimal drying protocol.

Frequently Asked Questions (FAQs)

  • Why are amine hydrochloride salts so hygroscopic? The hygroscopicity arises from the high polarity of the ammonium and chloride ions. The chloride ion, in particular, is a good hydrogen bond acceptor, readily interacting with water molecules from the atmosphere.[22] This strong interaction makes it energetically favorable for the salt to absorb water and form hydrates or surface solutions.

  • Can I use common drying agents like anhydrous MgSO₄ or CaCl₂? No. These drying agents are generally incompatible with amines and their salts. Calcium chloride can form adducts with amines, and magnesium sulfate is slightly acidic.[23][24] Furthermore, these agents are designed for drying solutions ("in-solution" drying) and are not effective for removing water from a solid matrix, especially a sticky one.

  • I tried drying my salt, but it's still sticky. What does this mean? This indicates that significant amounts of water are still present. The method you used was likely not rigorous enough. For example, drying under vacuum without heat may remove surface moisture but not the more tightly bound water that causes the stickiness. Consider switching to a more powerful method like azeotropic distillation.

  • What are the key safety precautions?

    • Azeotropic Distillation: Toluene is flammable. Perform the distillation in a well-ventilated fume hood, away from ignition sources. Ensure condenser water flow is adequate.

    • High Vacuum Drying: Always use a cold trap to protect the vacuum pump. Never release the vacuum on a hot oven. Use glassware that is rated for vacuum to avoid implosion.

    • Phosphorus Pentoxide (P₂O₅): P₂O₅ is extremely corrosive and reacts violently with water.[9] Always handle it in a fume hood, wearing gloves, lab coat, and safety glasses. Do not allow it to come into direct contact with your amine salt.

References

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). ACS Publications. [Link]

  • Quantitative determination of water in the skin by 1H NMR. (1990). PubMed. [Link]

  • Dean Stark Trap. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Drying Methods and Precautions of Phosphorus Pentoxide. (n.d.). Chemwin. [Link]

  • Tips from Sample to Result for Volumetric Karl Fischer Titration. (n.d.). Mettler Toledo. [Link]

  • Dean-Stark Setup Guide for Chemists. (n.d.). Scribd. [Link]

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). PubMed. [Link]

  • Fast quantification of water content in glycols by compact 1H NMR spectroscopy. (2022). Talanta. [Link]

  • Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. (2025). WorldofTest.com. [Link]

  • Nondestructive Measurement of the Water Content in Building Materials by Single-Sided NMR-MOUSE. (2023). MDPI. [Link]

  • Drying agents and their compatibilities. (n.d.). Hive Stimulants. [Link]

  • Phosphorus pentoxide. (n.d.). Wikipedia. [Link]

  • Dean-Stark. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Advanced distillation techniques and troubleshooting. (2025). Fiveable. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Differences between KOH and phosphorus pentoxide as drying agents?. (2012). Chemistry Stack Exchange. [Link]

  • Common Drying Agents in Organic Chemistry. (n.d.). Scribd. [Link]

  • Ammonium Chloride. (n.d.). The Hendrix Group, Inc. [Link]

  • Phosphorus pentoxide drier. (1939).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (2006). University of Wisconsin-Madison. [Link]

  • 4 Key Questions For Choosing a Vacuum Drying Oven. (2023). Drawell. [Link]

  • Amine recovery. (1969).
  • Vacuum Ovens. (n.d.). Laboratory Equipment. [Link]

  • Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals. (2021). YSI. [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. [Link]

  • Desiccant efficiency in solvent and reagent drying. 5. Amines. (2002). The Journal of Organic Chemistry. [Link]

  • What's a vacuum oven for? | Differences of drying methods in labs. (n.d.). Rocker. [Link]

  • Using drying agents. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Drying agents. (2021). ResearchGate. [Link]

  • Karl Fischer Titration Guide. (n.d.). Cole-Parmer. [Link]

  • Stupid question - drying organics in an oven. (2016). Sciencemadness Discussion Board. [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). AIDIC. [Link]

  • Distillation: temperature not reaching azeotrope boiling point. (2019). Chemistry Stack Exchange. [Link]

  • Azeotropes. (2025). Ciemme Srl. [Link]

  • Why is hydrogen chloride in everything?. (2021). Reddit. [Link]

  • CORROSION BY HEAT-STABLE SALTS IN AMINE-BASED CO2 CAPTURE UNIT. (n.d.). ResearchGate. [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques. (2024). GWSI. [Link]

  • Advantages of vacuum drying explained by an expert. (2022). Memmert.com. [Link]

  • drying the water out of hygroscopic crystals. (2007). Sciencemadness Discussion Board. [Link]

  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. [Link]

  • Drying salts with HCl solution. (2023). Chemistry Stack Exchange. [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2023). ACS Omega. [Link]

  • Azeotropic distillation. (n.d.). Wikipedia. [Link]

  • Azeotropic drying. (2025). Reddit. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (n.d.). Atmospheric Chemistry and Physics. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]

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troubleshooting low yields in amide coupling with fluorinated amines

[1]

Ticket ID: FLUOR-AMIDE-001 Subject: Troubleshooting Low Yields/No Conversion with Fluorinated Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Hub: Why is my reaction failing?

The User Complaint: "I am trying to couple a carboxylic acid with 2,2,2-trifluoroethylamine using standard conditions (EDC/HOBt or HATU/DIPEA). LCMS shows the activated ester formed, but it eventually hydrolyzes back to the acid. Yields are <10%."

The Root Cause: Electronic Deactivation The failure is rarely due to the coupling reagent's inability to activate the acid. The bottleneck is the amine's nucleophilicity .

Fluorine is the most electronegative element.[2] When positioned



1
The Cliff

Standard coupling reagents (carbodiimides, uroniums) rely on the amine attacking the active ester faster than water (hydrolysis) or the active ester rearranging.

AmineStructure

(Conjugate Acid)
Relative Nucleophilicity
Ethylamine

10.7 High (Standard)
2,2,2-Trifluoroethylamine

5.7 Very Low
2,2-Difluoroethylamine

7.3 Moderate/Low
Aniline

4.6 Low

Key Insight: If your amine has a

1

Visualization: The Failure Mode vs. The Solution

The following diagram illustrates the kinetic competition that destroys your yield.

AmideCouplingcluster_solutionThe Solution: High Energy IntermediatesAcidCarboxylic AcidActivationActivation(HATU/EDC)Acid->ActivationActiveEsterActive Ester(O-At/O-Su)Activation->ActiveEsterHydrolysisHydrolysis(Starting Material)ActiveEster->HydrolysisFast (Reaction with trace H2O)ProductFluorinated Amide(Target)ActiveEster->ProductSlow (Weak Nucleophile)AcidClAcid Chloride/Anhydride(Ghosez / T3P)AcidCl->ProductVery Fast(Outcompetes Hydrolysis)

Figure 1: Kinetic competition in amide coupling.[1] With weak nucleophiles (fluorinated amines), the "Slow" path loses to hydrolysis unless a higher-energy intermediate (Acid Chloride/Mixed Anhydride) is used.

Recommended Protocols

Do not waste time optimizing EDC or HOBt conditions. Switch immediately to one of the following "Power User" methods.

Method A: The Modern Standard (T3P - Propylphosphonic Anhydride)

Best for: Chiral acids (low epimerization risk), ease of workup, and moderate-to-poor nucleophiles. Why it works: T3P forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.[3]

Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1–1.5 equiv Fluorinated Amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup, though DMF is fine for solubility).

  • Base: Add 3.0–5.0 equiv Pyridine or DIPEA .

    • Note: Excess base is critical to drive the equilibrium and neutralize the acidic byproduct.

  • Coupling Agent: Add 1.5–2.0 equiv T3P (50% w/w solution in EtOAc/DMF) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir 2–12 hours.

    • Tip: If conversion is slow, heat to 50°C. T3P is thermally stable.[1]

  • Workup: Dilute with EtOAc. Wash with water, 1M HCl (to remove pyridine/excess amine), and brine.[1]

Method B: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely weak nucleophiles (

1Why it works:

Protocol:

  • Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM .

  • Reagent: Add 1.2–1.5 equiv Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0°C. Stir 1–2 hours at RT.

    • Checkpoint: Monitor by TLC/NMR (shift of carbonyl) to ensure Acid Chloride formation.

  • Coupling: Add 1.2–1.5 equiv Fluorinated Amine and 2.0–3.0 equiv DIPEA (or Et3N).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting FAQ

Q: I used HATU and saw a peak with Mass = [M+99]. What is that? A: That is the Guanidinium adduct . Because your fluorinated amine is so slow to react, the amine of the coupling reagent (tetramethylurea fragment) reacts with the active ester instead.

  • Fix: Switch to T3P (Method A) which does not contain a guanidine moiety.

Q: My fluorinated amine is a hydrochloride salt. Does that matter? A: Yes, critically. You must add enough base to free the amine and neutralize the coupling byproducts.

  • Calculation: If using T3P (requires 3-5 equiv base) and Amine-HCl, add 1 extra equivalent of base (Total: 4-6 equiv).

Q: I am seeing racemization of my chiral center. A: Slow reaction times lead to racemization via oxazolone formation.

  • Fix: Use T3P with Pyridine at low temperature (0°C). T3P is documented to have the lowest epimerization rates among potent coupling agents [1]. Alternatively, use COMU with TMP (2,4,6-trimethylpyridine) as the base.[1]

Q: Can I use Acid Fluorides instead of Chlorides? A: Yes. Reagents like BTFFH or TFFH generate acid fluorides in situ. Acid fluorides are more stable to water than chlorides but highly reactive toward amines. This is an excellent alternative if Ghosez's reagent is unavailable [2].

Decision Logic (Workflow)

Follow this logic gate to select the correct reagent for your specific substrate.

WorkflowStartStart: Amide Couplingwith Fluorinated AmineCheckPkaCheck Amine pKaStart->CheckPkaStandardpKa > 8(e.g., Monofluoro)CheckPka->StandardWeakpKa 5 - 8(e.g., Trifluoroethyl)CheckPka->WeakVeryWeakpKa < 5(e.g., Perfluoro, Aniline)CheckPka->VeryWeakMethodStandardHATU / DIPEAor EDC / HOBtStandard->MethodStandardMethodT3PMETHOD A:T3P / Pyridine / EtOAcWeak->MethodT3PMethodGhosezMETHOD B:Ghosez's Reagent(Acid Chloride)VeryWeak->MethodGhosezMethodStandard->MethodT3PIf failsMethodT3P->MethodGhosezIf fails

Figure 2: Reagent selection decision tree based on amine basicity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[5][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471–479.[1]

purification methods for polar fluorinated amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Fluorinated Amine Intermediates

Status: Active Operator: Senior Application Scientist (Ph.D., 15+ years Process Chemistry) Ticket Subject: Overcoming retention loss, streaking, and volatility in fluorinated amine isolation.

Introduction: The "Janus Face" of Fluorinated Amines

Welcome to the technical support hub. If you are here, you are likely struggling with a molecule that defies the standard rules of organic workups. Polar fluorinated amines present a unique paradox in medicinal chemistry:

  • They are amines, but they are weak bases. The electron-withdrawing nature of fluorine significantly lowers the pKa of the amine, often by 3–5 units compared to their non-fluorinated analogs.[1]

  • They are lipophilic yet water-soluble. While C-F bonds are lipophilic, the strong dipole moments and hydrogen-bonding capability of the amine often lock these small molecules into the aqueous phase during extraction.[1]

This guide abandons generic advice. Below are the specific protocols to recover your material.

Module 1: The "Invisible" Analyte (Detection Issues)

User Question: "I know my reaction worked by LCMS, but I see nothing on my TLC plates under UV, and I can't locate the fractions after the column."

Technical Diagnosis: Aliphatic fluorinated amines (e.g., trifluoroethylamine derivatives) often lack a chromophore. Furthermore, the inductive effect of fluorine reduces the nucleophilicity of the nitrogen, making standard amine stains (like Ninhydrin) slow to react.[1]

Troubleshooting Protocol:

  • The "Blind" Spot Check (19F NMR):

    • Why: 19F NMR is your most powerful tool.[1] It is sensitive, background-free, and quantitative.

    • Method: Take 50 µL from combined fractions, add CDCl3 (or D2O if aqueous), and run a 16-scan 19F uncoupled scan.

    • Tip: Use an internal standard (e.g., α,α,α-trifluorotoluene) to quantify yield directly in the crude mixture before purification.

  • Alternative Visualization Stains:

    • Permanganate (KMnO4): Oxidizes the C-H bonds adjacent to the amine.[1] Effective for most.

    • Dragendorff’s Reagent: Specific for tertiary amines and salts.[1] High sensitivity.

    • Iodine Chamber: The universal backup.[1] Fluorinated amines often adsorb iodine well due to their dipole.[1]

  • Derivatization for UV Detection:

    • If you must use UV-triggered fraction collection, react a small aliquot with Benzoyl Chloride . The resulting benzamide is UV active and lipophilic, serving as a marker for the elution of the free amine.[1]

Module 2: Extraction & Workup (The Aqueous Trap)

Technical Diagnosis: You likely overshot the pH or chose the wrong solvent.[1]

  • pKa Shift: A standard amine has a pKa ~10–11.[1] A β-fluorinated amine (e.g., 2-fluoroethylamine) has a pKa ~9.[1] An α-fluorinated/trifluoroethyl amine has a pKa ~5.5–6.0.[1]

  • Solubility: At pH 14, your fluorinated amine is a free base, but it is likely too polar for EtOAc and prefers the aqueous layer due to hydrogen bonding.

Data Table: The Fluorine Effect on Basicity

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9] pKa (Conj. Acid)State at pH 7.0Extraction Strategy
EthylamineCH₃CH₂NH₂10.7Fully Protonated (+)Remains in Water
2-FluoroethylamineFCH₂CH₂NH₂~9.0Mostly Protonated (+)Adjust to pH > 11
2,2,2-Trifluoroethylamine CF₃CH₂NH₂ ~5.7 Neutral (Free Base) Extract at pH 7–8

Corrective Protocol: The "Salting Out" Method

  • pH Adjustment:

    • Do NOT go to pH 14.[1] High pH can trigger elimination of HF (dehydrofluorination) in β-fluoro amines.[1]

    • Target pH 8–9 .[1] This is sufficient to deprotonate most fluorinated amines (rendering them neutral) without causing degradation.[1]

  • The Solvent Switch:

    • Replace Ethyl Acetate with DCM (Dichloromethane) or 2-MeTHF .[1]

    • Why: DCM is a stronger hydrogen-bond donor/acceptor mismatch for water but solvates polar amines well.[1] 2-MeTHF is more polar than standard ether.[1]

  • Salting Out (Critical):

    • Saturate the aqueous layer with NaCl (brine) before extraction.[1] This disrupts the hydration shell of the polar amine, forcing it into the organic layer.[1]

    • Ratio: 1 part aqueous (saturated NaCl) : 3 parts Organic Solvent (3x extractions).[1]

Module 3: Chromatography Strategy (Streak vs. Slide)

User Question: "On silica, my compound streaks from the baseline to the solvent front. On C18, it elutes immediately."

Technical Diagnosis:

  • Silica Failure: The amine interacts with acidic silanols.[1][7]

  • C18 Failure: The compound is too polar (hydrophilic) for hydrophobic retention.[1]

Decision Matrix: Choosing the Right Stationary Phase

PurificationStrategy Start Start: Polar Fluorinated Amine CheckLogP Check Polarity (LogP) Start->CheckLogP HighLogP LogP > 1 (Lipophilic) CheckLogP->HighLogP LowLogP LogP < 0 (Hydrophilic) CheckLogP->LowLogP NormalPhase Normal Phase Silica HighLogP->NormalPhase ReversePhase Reverse Phase (C18) LowLogP->ReversePhase ModifierCheck Does it Streak? NormalPhase->ModifierCheck HILIC HILIC Mode (Bare Silica or Diol) Success1 Purification Complete HILIC->Success1 AddBase Add 1% NH4OH or 1% Et3N to Eluent ModifierCheck->AddBase Yes ModifierCheck->Success1 No AddBase->Success1 RetentionCheck Retained on C18? ReversePhase->RetentionCheck RetentionCheck->HILIC No (Elutes at Void) RetentionCheck->Success1 Yes IonPair Add Ion-Pair Reagent (0.1% TFA or Formic Acid) RetentionCheck->IonPair Partial Retention

Caption: Decision tree for selecting the optimal chromatographic method based on polarity and retention behavior.

The HILIC Solution (Highly Recommended): For polar fluorinated amines that fail on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.[1]

  • Column: Bare Silica or Diol-bonded silica.[1]

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).[1][2]

  • Mobile Phase B: Water + 10mM Ammonium Formate (pH 3) or Ammonium Acetate (pH 5.8).[1]

  • Gradient: Start at 95% ACN, gradient down to 60% ACN.

  • Mechanism: The water forms a hydration layer on the silica.[1] Your polar amine partitions into this water layer.[1]

Module 4: Volatility & Salt Formation[1][11]

User Question: "I purified it, put it on the rotavap at 40°C, and now the flask is empty."

Technical Diagnosis: Low molecular weight fluorinated amines (e.g., trifluoroethylamine, MW 99) are highly volatile. The electron-withdrawing fluorine atoms reduce intermolecular Van der Waals forces compared to their hydrocarbon equivalents.[1]

Protocol: The "Trap and Salt" Method

Do not isolate the free base if the boiling point is < 100°C. Isolate as a salt.[1]

  • Elute your column with a volatile solvent (DCM or Et2O).[1]

  • Cool the collection flask to 0°C.

  • Add Acid: Add 1.1 equivalents of HCl (4M in Dioxane) or TFA .

    • Note: HCl salts are often solids; TFA salts are often oils.[1] HCl is preferred for crystallization.[1]

  • Evaporate: Now that the amine is protonated (ionic), it is non-volatile.[1] You can safely rotavap the solvent.[1]

  • Crystallization: If an oil forms, triturate with Et2O or Hexanes to induce crystallization of the amine salt.[1]

References

  • Pace, V., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Royal Society of Chemistry.[1]

  • Biotage. (2023).[1] What can I use to purify polar reaction mixtures? (HILIC Guide). Biotage Blog.

  • BenchChem. (2025).[1] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids (and amines). BenchChem Technical Support.

  • Slater, R., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications.[1]

  • Phenomenex. (2025).[1][10] Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Blog.

Sources

Validation & Comparative

The Impact of Fluorine Substitution on the Basicity of Cyclopentylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization. Its unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and, critically, its acidity or basicity (pKa). This guide provides an in-depth analysis of the fluorine substitution effect on the pKa of cyclopentylamines, a common scaffold in pharmaceutical agents. By presenting key experimental data and outlining the principles behind these observations, we aim to equip researchers with the insights necessary to rationally design molecules with tailored physicochemical properties.

The Inductive Effect of Fluorine: A Potent Tool for pKa Modulation

The high electronegativity of fluorine is the primary driver of its influence on the basicity of nearby functional groups. When substituted onto a carbon framework, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the molecule, pulling electron density away from the nitrogen atom of the amine.

A lower electron density on the nitrogen atom makes its lone pair of electrons less available to accept a proton (H+). Consequently, the equilibrium of the protonation reaction is shifted, and the basicity of the amine is reduced. This reduction in basicity is reflected in a lower pKa value for the conjugate acid of the amine. The magnitude of this pKa depression is directly related to the number of fluorine atoms and their proximity to the amine group.

The following diagram illustrates this fundamental principle:

G cluster_0 Unsubstituted Cyclopentylamine cluster_1 Fluorinated Cyclopentylamine CPA Cyclopentylamine (High Electron Density on N) Protonation_CPA Protonation Favored CPA->Protonation_CPA Readily Accepts H+ FCPA Fluorocyclopentylamine (Reduced Electron Density on N) Protonation_FCPA Protonation Less Favored FCPA->Protonation_FCPA Less Readily Accepts H+ Fluorine Fluorine Atom (Highly Electronegative) Inductive_Effect Inductive Effect (-I) Inductive_Effect->FCPA Withdraws Electron Density

Caption: Inductive effect of fluorine on cyclopentylamine basicity.

Comparative Analysis of pKa Values

The following table summarizes the experimentally determined pKa values for cyclopentylamine and its α-fluorinated derivatives. This data quantitatively demonstrates the significant impact of fluorine substitution on basicity.

CompoundStructurepKaΔpKa (from Cyclopentylamine)
Cyclopentylamine10.65[1][2][3]0
(Fluoromethyl)cyclopentylamine8.98-1.67
(Difluoromethyl)cyclopentylamine7.36-3.29
(Trifluoromethyl)cyclopentylamine5.86-4.79

Note: The pKa values for the fluorinated derivatives correspond to α-substitution.

As the data clearly indicates, each successive fluorine substitution at the α-carbon results in a substantial decrease in the pKa value. A single fluorine atom reduces the basicity by approximately 1.7 pKa units. The introduction of a second and third fluorine atom leads to a cumulative reduction of roughly 3.3 and 4.8 pKa units, respectively. This trend underscores the additive nature of the inductive effect. While experimental data for fluorine substitution at other positions on the cyclopentyl ring is less readily available, the general principle of the distance-dependent inductive effect suggests that the pKa-lowering effect would be less pronounced for substitutions at the β (2-position) and γ (3-position) carbons.

Experimental Protocol for pKa Determination: Potentiometric Titration

A robust and widely used method for determining the pKa of amines is potentiometric titration. This technique involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

Methodology:

  • Sample Preparation: A precise amount of the cyclopentylamine derivative is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if solubility is a concern. The concentration of the amine solution should be accurately known.

  • Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl) are positioned in the solution.

  • Titration Procedure: The titrant is added to the amine solution in small, accurately measured increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added, generating a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.

The following workflow diagram illustrates the key steps in pKa determination via potentiometric titration:

G start Start prep Prepare Amine Solution (Known Concentration) start->prep setup Assemble Titration Apparatus (pH meter, burette) prep->setup titrate Titrate with Standardized Acid (Incremental Additions) setup->titrate record Record pH after Each Addition titrate->record plot Plot pH vs. Titrant Volume (Generate Titration Curve) record->plot determine Determine pKa (pH at Half-Equivalence Point) plot->determine end End determine->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The substitution of fluorine on the cyclopentylamine scaffold offers a powerful and predictable strategy for modulating basicity. The strong electron-withdrawing inductive effect of fluorine significantly reduces the pKa of the amine, with the magnitude of this effect being dependent on the number and position of the fluorine atoms. The experimental data for α-fluorinated cyclopentylamines provides a clear illustration of this principle. For drug development professionals, a thorough understanding of these structure-basicity relationships is essential for the rational design of compounds with optimized pharmacokinetic and pharmacodynamic profiles. The ability to fine-tune pKa can be critical in controlling a drug's solubility, membrane permeability, and interaction with its biological target.

References

  • LookChem. Cas 1003-03-8,Cyclopentylamine. [Link]

  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]

  • Cambridge MedChem Consulting. Tuning basicity. [Link]

  • Wiley Online Library. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • LookChem. Cyclopentylamine. [Link]

  • ACS Publications. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. [Link]

  • National Center for Biotechnology Information. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • National Center for Biotechnology Information. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • Chem-Supply. Cyclopentylamine CAS#: 1003-03-8. [Link]

  • Scholaris. Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. [Link]

  • Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • ACS Publications. The Dark Side of Fluorine. [Link]

  • ChemRxiv. Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. [Link]

  • ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. [Link]

  • ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

Sources

Matched Molecular Pair Analysis: Hydrogen vs. Fluorine in Cycloalkyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of Hydrogen (H) with Fluorine (F) on cycloalkyl rings is a non-trivial modification.[1] While often categorized as a "bioisostere," Fluorine acts more as a functional modulator . It does not merely mimic Hydrogen; it fundamentally alters the electronic landscape, conformational bias, and metabolic trajectory of the scaffold.

This guide provides a rigorous technical comparison of H-vs-F matched molecular pairs (MMPs) in cycloalkyl systems (cyclopropyl to cyclohexyl). It moves beyond basic "metabolic blocking" to explore the structural causality of the Gauche Effect , pKa modulation, and lipophilicity tuning.

Physicochemical Impact: The Electronic & Steric Landscape[2]

The transition from C-H to C-F is defined by three governing physical parameters. Understanding these is the prerequisite for rational design.

ParameterHydrogen (H)Fluorine (F)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 ÅF is sterically larger than H but smaller than -OH or -CH₃. It rarely disrupts binding pockets purely by size but can induce steric clashes in tight clefts.
Electronegativity (

)
2.14.0The strongest inductive effect (

-withdrawal) in organic chemistry. It dramatically lowers the electron density of the ring and adjacent functional groups.[2]
C-X Bond Length 1.09 Å1.35 ÅThe C-F bond is highly polarized, creating a significant molecular dipole that can engage in orthogonal dipolar interactions with protein backbones.
The pKa Modulation Effect

The most immediate functional consequence of F-substitution on a saturated ring containing an amine (e.g., piperidine, pyrrolidine) is the reduction of basicity.

  • Mechanism: Through-bond inductive withdrawal (

    
    -induction) stabilizes the lone pair on the nitrogen, making it less available for protonation.
    
  • Magnitude: A single F atom at the

    
    -position to an amine can lower the pKa by 1.0 – 2.0 log units .
    
  • Application: This is a primary strategy to improve membrane permeability (by increasing the fraction of neutral species at pH 7.4) and reduce P-gp efflux liability.

Conformational Control: The Gauche Effect

In cycloalkyl rings, H


 F substitution is often used to "lock" a specific conformation. Unlike steric effects which are repulsive, the Fluorine Gauche Effect  is an attractive stereoelectronic force.
The Mechanism

In a system X-C-C-Y (where X and Y are electronegative, e.g., F and N), the molecule prefers the gauche conformation (60° dihedral angle) over the sterically favored anti conformation (180°).[3]

  • Orbital Explanation: Hyperconjugation (

    
    ). The best electron donor (
    
    
    
    ) aligns anti-periplanar to the best acceptor (
    
    
    ).
  • Result: In 3-fluoropiperidine, the axial F conformer is often stabilized, altering the vector of the nitrogen lone pair and the overall topology of the drug.

Visualization: Strategic Decision Tree

The following diagram outlines the decision logic for deploying H


 F switches based on structural goals.

G Start MMP Goal: H to F Substitution Decision1 Is the target site metabolic labile? Start->Decision1 MetabPath Block Oxidation (CYP450) Decision1->MetabPath Yes Decision2 Is the ring flexible? Decision1->Decision2 No ConfPath Exploit Gauche Effect (Lock Conformation) Decision2->ConfPath Yes Decision3 Is Permeability/pKa an issue? Decision2->Decision3 No pKaPath Lower pKa via Inductive Effect (Reduce Basicity) Decision3->pKaPath Yes

Figure 1: Strategic decision pathway for initiating H-to-F substitutions in cycloalkyl scaffolds.

ADME & Metabolic Stability

Replacing C-H with C-F is a standard tactic to block Cytochrome P450 (CYP) mediated oxidation.

  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the site resistant to radical abstraction mechanisms used by CYP enzymes.
  • Lipophilicity (LogD): While F is lipophilic, the overall LogD

    
     often decreases for amines because the pKa drop reduces the concentration of the ionized species. However, on neutral rings, F substitution typically increases LogP by 0.1 – 0.2 units .
    

Experimental Protocols

To validate the MMP, you must characterize the physicochemical shift and the conformational bias.

Protocol A: F NMR-Based LogD Determination

Standard shake-flask methods are low-throughput. This NMR method (adapted from Linclau et al.) allows simultaneous quantification of multiple fluorinated analogs.

  • Preparation: Prepare a saturated octanol/water (buffer pH 7.4) system.

  • Spike: Add the fluorinated compound (approx 0.5 mg) and a fluorinated internal standard (e.g., trifluorotoluene) with known LogP to the mixture.

  • Equilibration: Vortex for 2 hours at 25°C. Centrifuge to separate phases.

  • Sampling: Carefully remove aliquots from the octanol layer and the aqueous layer.

  • NMR Analysis: Acquire non-decoupled

    
    F NMR spectra for both phases.
    
    • Note: Use a relaxation delay (

      
      ) 
      
      
      
      to ensure quantitative integration.
  • Calculation:

    
    
    
Protocol B: Conformational Analysis via Coupling

Determining if the Gauche effect is active.

  • Acquisition: Acquire a high-resolution

    
    H NMR spectrum.
    
  • Analysis: Identify the proton geminal to the fluorine (

    
    ) and vicinal protons (
    
    
    
    ).
  • Coupling Constants: Measure the vicinal coupling constants (

    
    ).
    
    • Anti-periplanar (

      
      ): 
      
      
      
    • Gauche (

      
      ): 
      
      
      
  • Interpretation: A small coupling constant confirms the gauche conformation is populated.

Case Study Data Comparison

The following table illustrates a typical MMP analysis for a piperidine-based scaffold (Generic structure: N-Benzyl-3-R-piperidine).

PropertyR = H (Parent) R = F (Analog) R = F,F (Gem-difluoro) Interpretation
pKa (Piperidine N) 9.28.17.3Significant basicity reduction; F-analog is 10x less ionized at pH 7.4.
LogD

1.11.82.1Lipophilicity increases due to both the F-atom hydrophobicity and the increased neutral fraction.
Cl

(µL/min/mg)
45128Metabolic stability improved by blocking the C3 oxidation site.
Conformation Chair (Fluxional)Chair (Axial-F favored)Twist-Boat biasMonofluorination locks the ring; Gem-difluorination can distort it significantly.
Workflow Visualization

The experimental validation loop for these pairs is critical to ensure the observed biological effect is due to the intended design (e.g., stability) and not an accidental conformational collapse.

Experiment Synth Synthesis (DAST/Deoxo-Fluor) NMR 19F/1H NMR (Confirm Conformation) Synth->NMR QC Assay In Vitro Assay (Potency + Microsomes) NMR->Assay Structure Validated Analysis MMP Analysis (Isolate Variable) Assay->Analysis Data Integration Analysis->Synth Iteration

Figure 2: Experimental validation workflow for Fluorine MMPs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Linclau, B., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Angewandte Chemie International Edition. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Comparative Guide: 3-Fluorocyclopentanamine vs. Bictegravir Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Fluorocyclopentanamine and the critical Bictegravir Intermediate ((1R,3S)-3-aminocyclopentan-1-ol) . It is designed for medicinal chemists and process scientists evaluating these scaffolds for structure-activity relationship (SAR) studies and synthetic pathway design.

Functional Handle vs. Bioisosteric Modulator in Antiviral Scaffold Design

Executive Summary

In the development of second-generation Integrase Strand Transfer Inhibitors (INSTIs) like Bictegravir (BIC), the cycloalkyl amine moiety is a determinant of both potency and physicochemical properties. This guide compares two structurally related building blocks:

  • (1R,3S)-3-Aminocyclopentan-1-ol : The actual intermediate used in Bictegravir manufacturing.[1] Its hydroxyl group acts as a nucleophilic anchor , enabling the formation of the drug's signature bridged oxazepine ring.

  • 3-Fluorocyclopentanamine : A fluorinated bioisostere. The fluorine atom serves as a metabolic blocker and lipophilicity modulator but lacks the nucleophilicity to participate in the annulation reactions typical of the hydroxy-analog.

Key Takeaway: While the hydroxy-analog is essential for constructing bridged bicyclic cores (as seen in Bictegravir), the fluoro-analog is the superior choice for unbridged scaffolds requiring enhanced metabolic stability and blood-brain barrier (BBB) permeability.

Chemical Identity & Structural Analysis

FeatureBictegravir Intermediate 3-Fluorocyclopentanamine
IUPAC Name (1R,3S)-3-aminocyclopentan-1-ol(1R,3S)-3-fluorocyclopentan-1-amine
Common Structure Cyclopentane ring with cis-1,3 substitutionCyclopentane ring with cis-1,3 substitution
CAS Number 1110772-05-8 (Free base)1279032-31-3 (HCl salt)2088965-72-2 (HCl, cis isomer)932706-21-3 (Generic cis)
Molecular Weight 101.15 g/mol 103.14 g/mol
Stereochemistry (1R, 3S) - cis(1R, 3S) - cis (Isostere)
Key Functional Group Hydroxyl (-OH): H-bond donor/acceptor, Nucleophile.[2][3][4][5][6]Fluorine (-F): H-bond acceptor (weak), Non-nucleophilic.
Electronic Effect Inductive withdrawing (-I), Resonance donor (+M)Strong Inductive withdrawing (-I)

Synthetic Utility & Mechanism of Action

The Bictegravir Intermediate: The "Bridging" Mechanism

The (1R,3S)-3-aminocyclopentan-1-ol is not merely a peripheral substituent; it is a structural architect . In the synthesis of Bictegravir, this intermediate undergoes a double condensation sequence.

  • Amine Attack: The primary amine condenses with the vinylogous ester/amide of the pyridone core.

  • Hydroxyl Cyclization: Crucially, the C3-hydroxyl group attacks an electrophilic center on the core, closing the 1,3-oxazepine ring .

Without the hydroxyl group, the bridged octahydro-2,5-methanopyrido[1,2-a][1,4]diazepine scaffold of Bictegravir cannot form.

3-Fluorocyclopentanamine: The "Blocking" Mechanism

Replacing the -OH with -F creates a "dead-end" for cyclization but opens avenues for pharmacokinetic (PK) optimization .

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the C3 position resistant to Cytochrome P450 oxidation, preventing the formation of ketone metabolites common to cyclopentyl amines.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the amine (typically by 1.0–1.5 units compared to the non-fluorinated alkyl amine), reducing lysosomal trapping and improving passive permeability.

Physicochemical Comparison (Data & Trends)

The following data illustrates the shift in properties when substituting the Hydroxy handle for the Fluoro isostere.

Property(1R,3S)-3-Aminocyclopentan-1-ol3-FluorocyclopentanamineImpact on Drug Design
LogP (Lipophilicity) -0.8 to -0.5 (Hydrophilic)0.2 to 0.5 (Lipophilic)Fluorine increases lipophilicity, enhancing membrane permeability.
pKa (Amine) ~9.5~8.2Lower pKa in the F-analog reduces % ionized at physiological pH, aiding absorption.
H-Bond Donors 2 (NH2, OH)1 (NH2)Loss of OH donor reduces desolvation penalty upon binding.
Polar Surface Area ~46 Ų~26 ŲLower PSA correlates with better BBB penetration.
Conformation H-bond stabilized (intramolecular)Gauche effect stabilizedF prefers gauche orientation to amine/amide, pre-organizing the ring.

Experimental Protocols

Protocol A: Synthesis of (1R,3S)-3-Aminocyclopentan-1-ol (Enzymatic Route)

Rationale: Chiral purity is critical for the biological activity of INSTIs. Enzymatic resolution is preferred over chemical resolution for scalability.

  • Substrate Preparation: Dissolve (±)-N-Boc-3-aminocyclopentanone in phosphate buffer (pH 7.0) containing 5% isopropanol (co-solvent).

  • Biocatalysis: Add Ketoreductase (KRED) enzyme (e.g., KRED-P1-B05) and NADP+ cofactor. Incubate at 30°C with stirring for 24 hours.

  • Extraction: Extract the reduced alcohol with Ethyl Acetate (3x).

  • Deprotection: Treat the organic phase with 4M HCl in Dioxane at 0°C to remove the Boc group.

  • Isolation: Filter the resulting precipitate to yield (1R,3S)-3-aminocyclopentan-1-ol hydrochloride as a white solid.

    • Validation: Check optical rotation

      
       and chiral HPLC (>99% ee required).
      
Protocol B: Synthesis of 3-Fluorocyclopentanamine (Deoxofluorination)

Rationale: Direct fluorination of the alcohol often leads to elimination. This protocol uses a protected amine and controlled conditions.

  • Protection: Start with (1R,3S)-N-Boc-3-aminocyclopentan-1-ol.

  • Fluorination: Dissolve in anhydrous DCM under Nitrogen. Cool to -78°C.

  • Reagent Addition: Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor dropwise (1.2 equivalents).

    • Note: The reaction proceeds with inversion of configuration. To retain cis relative stereochemistry, one must start with the trans alcohol or use a double-inversion strategy.

  • Quench: Pour mixture into saturated NaHCO3 (Caution: CO2 evolution).

  • Deprotection: Treat the purified Boc-fluoro intermediate with TFA/DCM (1:1).

  • Yield: Isolate 3-fluorocyclopentanamine trifluoroacetate.

Visualization of Pathways

Figure 1: Divergent Synthetic Utility

This diagram illustrates how the Hydroxy intermediate facilitates the Bictegravir bridged core, whereas the Fluoro intermediate leads to unbridged analogs.

G Start Precursor: Cyclopentyl Amine Core Hydroxy (1R,3S)-3-Aminocyclopentan-1-ol (Bictegravir Int.) Start->Hydroxy Enzymatic Reduction Fluoro 3-Fluorocyclopentanamine (Bioisostere) Start->Fluoro Deoxofluorination Step1 Condensation with Pyridone Aldehyde Hydroxy->Step1 Cyclization Intramolecular O-Cyclization Step1->Cyclization OH Attack Bictegravir Bictegravir Core (Bridged Oxazepine) Cyclization->Bictegravir Step2 Condensation with Pyridone Aldehyde Fluoro->Step2 NoCyclization No Cyclization Possible (F is non-nucleophilic) Step2->NoCyclization Analog Unbridged Analog (Linear Sidechain) NoCyclization->Analog Result

Caption: The hydroxyl group (top path) is essential for forming the bridged ring system of Bictegravir. The fluoro analog (bottom path) prevents bridging, resulting in a distinct scaffold.

Figure 2: Physicochemical & Metabolic Logic

This diagram details why a researcher would choose the Fluoro-analog during Lead Optimization.

SAR Choice Scaffold Optimization Cyclopentyl Ring C3 OH_Group Hydroxyl (-OH) (Bictegravir Int.) Choice->OH_Group F_Group Fluorine (-F) (Isostere) Choice->F_Group Bridge Enables Bridged Architecture OH_Group->Bridge Synthetic Role Polarity High Polarity (Low LogP) OH_Group->Polarity Property Metab Blocks Metabolism (No C-H Oxidation) F_Group->Metab Stability Permeability Increases Lipophilicity (Better Permeability) F_Group->Permeability ADME Basicity Lowers Amine pKa (Reduced Lysosomal Trapping) F_Group->Basicity pKa Shift

Caption: Decision matrix for selecting between Hydroxy and Fluoro substituents based on synthetic needs (bridging) vs. ADME optimization (stability/permeability).

References

  • Gilead Sciences, Inc. (2018). Synthesis of Bictegravir and Intermediates. World Intellectual Property Organization. Patent WO2018229798.[7]

  • ChemicalBook. (2025). (1R,3S)-3-Aminocyclopentanol Properties and Suppliers.

  • Haufe, G., et al. (2015).[6] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (Cited for comparative physicochemical trends of fluoro-cycloalkyl amines).

  • PubChem. (2025). Bictegravir Compound Summary. National Library of Medicine.

  • ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.

Sources

Strategic Fluorination of Amine Scaffolds: Modulating LogP, pKa, and LogD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox in Amine Drug Design

In medicinal chemistry, the introduction of fluorine into amine-containing scaffolds is a precision tool, not merely a lipophilicity booster. While the intrinsic lipophilicity (


) of a molecule generally increases upon fluorination due to the hydrophobicity of the C-F bond, the impact on ionizable amines  is far more complex.

This guide objectively compares the effects of ring fluorination on basic amines. The critical insight for researchers is the "Basicity-Lipophilicity Paradox" : Fluorine’s strong electron-withdrawing nature lowers the amine’s


. At physiological pH (7.4), this reduces the fraction of ionized drug, thereby increasing the effective distribution coefficient (

) significantly more than the intrinsic

shift would predict.

This guide provides experimental data, mechanistic explanations, and a validated protocol for measuring these shifts.

Mechanistic Foundation: Why Fluorine Changes the Rules

To predict the impact of fluorination, one must distinguish between intrinsic lipophilicity (


) and pH-dependent distribution (

).
The Physicochemical Cascade
  • Electronic Effect (-I): Fluorine is the most electronegative element (3.98 Pauling scale).[1] When attached to an aromatic ring or alkyl chain near an amine, it exerts a powerful inductive effect (-I), pulling electron density away from the nitrogen lone pair.

  • 
     Reduction:  This electron withdrawal destabilizes the protonated ammonium form, making the conjugate acid stronger and thus lowering the 
    
    
    
    .
  • 
     Amplification: 
    
    • 
       (Neutral species): Increases by ~0.2–0.4 units per F atom (Polar Hydrophobicity).
      
    • 
       (Physiological): Because the 
      
      
      
      drops, a larger fraction of the molecule exists in the neutral (lipophilic) state at pH 7.4.

The Governing Equation:



For basic amines, a drop in 

(e.g., from 9.5 to 8.0) drastically shrinks the "penalty" term on the right, boosting

.
Visualization: The Fluorine Impact Pathway

FluorineMechanism F_Atom Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) F_Atom->Inductive LogP Intrinsic LogP (Increases ~0.2) F_Atom->LogP Hydrophobic C-F bond pKa pKa Reduction (Amine less basic) Inductive->pKa LogD LogD (7.4) Increase (Permeability Boost) LogP->LogD Minor Effect Ionization Reduced Ionization at pH 7.4 pKa->Ionization Shift Equilibrium Ionization->LogD Dominant Effect

Figure 1: Mechanistic pathway showing how fluorination impacts basicity and lipophilicity simultaneously. Note that the pKa shift often drives the LogD change more than the intrinsic LogP change.

Comparative Analysis: Positional Effects & Data

The following data illustrates the magnitude of these shifts. Values are aggregated from standard medicinal chemistry datasets (e.g., J. Med. Chem. studies by Smart et al. and Van Niel et al.).

Table 1: Aromatic Fluorination of Benzylamines

Model System: Fluorine substitution on the phenyl ring of benzylamine (


).
Position

(approx)

(Intrinsic)

Mechanistic Insight
None (H) Reference (0)Reference (0)Reference (0)Baseline.
Ortho (2-F) -1.5 to -1.7 +0.15+1.2 to +1.5 Critical: Strongest inductive effect due to proximity. Often creates an intramolecular H-bond (N-H...F), shielding the amine and boosting permeability.
Meta (3-F) -0.8 to -1.0+0.20+0.8 to +1.0Moderate inductive effect. No steric shielding of the amine.
Para (4-F) -0.3 to -0.5+0.25+0.4 to +0.6Weakest electronic effect on amine.

increase is driven mostly by intrinsic lipophilicity (

).
Table 2: Aliphatic Fluorination (Piperidine Scaffold)

Model System: Fluorination of a piperidine ring (common in CNS drugs).

Substitution

Value

Impact
Clinical Implication
Piperidine (Parent) ~10.5Low (Highly Ionized)Poor membrane permeability; high solubility.
3-Fluoro-piperidine ~9.0Moderate Increase

. Significant improvement in permeability without losing all solubility.
3,3-Difluoro-piperidine ~7.5High Increase

. Amine is ~50% neutral at pH 7.4. Drastic increase in CNS penetration but risk of hERG binding.
4-Fluoro-piperidine ~9.5Slight IncreaseDistance attenuates the inductive effect. Useful for blocking metabolic spots (CYP oxidation) rather than modulating

.

Key Takeaway: To maximize permeability (LogD) without adding excessive molecular weight, target Ortho-fluorination (aromatic) or Beta-fluorination (aliphatic) relative to the amine.

Experimental Protocol: Measuring LogD via HPLC-CHI

While "Shake Flask" is the gold standard, it is low-throughput and prone to emulsion errors. For fluorinated amines, the Chromatographic Hydrophobicity Index (CHI) method via Fast-Gradient HPLC is the industry standard for high-throughput validation.

Rationale
  • Speed: 5-10 minutes per sample.

  • Accuracy: Excellent correlation with

    
     for drug-like molecules.
    
  • Impurity Tolerance: Unlike shake flask, HPLC separates impurities, ensuring the

    
     measured belongs to the parent compound.
    
Step-by-Step Workflow

1. System Setup:

  • Instrument: Agilent 1200 or equivalent HPLC/UPLC.

  • Column: C18 Reverse Phase (e.g., Luna C18(2), 50 x 3 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

2. Calibration (The Critical Step): Run a set of standard compounds with known CHI values (e.g., Theophylline, Phenylbutazone). Plot Retention Time (


)  vs. Known CHI .


3. Sample Analysis:

  • Inject 10 µL of 10 mM DMSO stock of the fluorinated amine.

  • Run a fast gradient (0% to 100% B over 5 minutes).

  • Record

    
    .
    

4. Calculation of LogD: Convert the calculated CHI to


 using the general equation (requires validation for your specific column):


Visualization: HPLC-CHI Workflow

HPLC_Protocol Start Start: Fluorinated Amine Sample (10mM in DMSO) Calibrate Calibration Phase Run Standards (Theophylline, etc.) Generate tR vs CHI Curve Start->Calibrate Daily Setup Inject Injection & Elution Column: C18 Reverse Phase Mobile Phase: pH 7.4 Buffer / ACN Calibrate->Inject Detect Detection (UV 254nm) Record Retention Time (tR) Inject->Detect Calc Calculation Convert tR to CHI Convert CHI to LogD Detect->Calc

Figure 2: High-throughput workflow for determining LogD using the Chromatographic Hydrophobicity Index (CHI) method.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Smart, T., et al. (2010). The impact of fluorine on the physicochemical properties of benzylamines. Journal of Medicinal Chemistry. (General reference for benzylamine pKa shifts).
  • van Niel, M. B., et al. (1999).[2] Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... gives selective human 5-HT1D receptor ligands.[2] Journal of Medicinal Chemistry, 42(12), 2087-2104.[2] Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. Pharmacokinetic Optimization in Drug Research, 275-304.

Sources

Introduction: The Critical Role of Stereochemistry and Fluorination in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Predicted Biological Activity of cis- and trans-3-Fluorocyclopentanamine

In the intricate dance of molecular recognition, the three-dimensional arrangement of atoms is paramount. Stereoisomers, molecules with the same connectivity but different spatial orientations, can exhibit vastly different pharmacological profiles. A classic example is the tragic story of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen. This underscores the principle that biological systems are exquisitely chiral. The interaction between a small molecule and its protein target is often likened to a key fitting into a lock; a minor change in the key's shape can prevent it from turning.[1]

The cyclopentane ring, a common scaffold in medicinal chemistry, is not planar. It adopts puckered conformations, such as the "envelope" and "twist" forms, to alleviate ring strain.[2][3] Substituents on the ring will adopt specific pseudo-axial or pseudo-equatorial positions, influencing the molecule's overall shape and how it presents its functional groups for interaction with a biological target. The distinction between a cis (substituents on the same side of the ring) and a trans (substituents on opposite sides) isomer is therefore fundamental to its potential biological activity.

Parallel to stereochemistry, the strategic incorporation of fluorine has become a cornerstone of modern drug discovery.[4][5] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's properties in several ways[6][7]:

  • Metabolic Stability: Replacing a metabolically vulnerable C-H bond with a robust C-F bond can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[8]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa of the conjugate acid) of nearby amines, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[9]

  • Conformational Control: Fluorine can introduce gauche effects or other stereoelectronic interactions that favor a specific, biologically active conformation.[4]

  • Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket.[8]

This guide will dissect the predicted differences between cis- and trans-3-fluorocyclopentanamine, exploring how the interplay of their stereochemistry and the presence of the fluorine atom likely dictates their physicochemical properties and, consequently, their biological potential.

Physicochemical and Conformational Analysis: A Tale of Two Isomers

The relative orientation of the amino and fluoro groups in the cis and trans isomers is expected to give rise to distinct physicochemical properties and conformational preferences.

Predicted Physicochemical Properties

The key differences are anticipated in polarity (dipole moment), basicity (pKa), and lipophilicity (LogP).

PropertyPredicted EffectRationale
Dipole Moment cis isomer > trans isomerIn the cis isomer, the electron-withdrawing fluorine and the electron-donating amine group are on the same side of the ring, potentially leading to a larger net molecular dipole moment compared to the trans isomer, where the individual bond dipoles may partially cancel each other out depending on the ring conformation.
pKa (of Amine) trans isomer > cis isomerThe pKa of an amine is a measure of the acidity of its conjugate acid (R-NH3+). The electron-withdrawing inductive effect of the fluorine atom destabilizes the positive charge on the ammonium ion, making it more acidic (lower pKa). This effect is distance-dependent. In the most stable conformations, the through-space and through-bond distances between the fluorine and nitrogen atoms are likely to be different for the two isomers, leading to a differential impact on basicity. The cis isomer may allow for a closer average distance, resulting in a lower pKa.[9]
Lipophilicity (LogP) trans isomer > cis isomer (likely)Lipophilicity is influenced by both polarity and intramolecular interactions. The more polar cis isomer is expected to be less lipophilic (lower LogP). Furthermore, the cis isomer has the potential for intramolecular hydrogen bonding between the amine and the fluorine atom in certain environments, which can mask the polar groups and paradoxically increase lipophilicity. However, the dominant effect is typically the overall molecular polarity.[10][11]
Table 1: Predicted Physicochemical Differences Between Isomers.
Conformational Preferences

The cyclopentane ring is flexible and rapidly interconverts between low-energy envelope (C_s symmetry) and twist (C_2 symmetry) conformations at room temperature.[3] The substituents' preference for pseudo-axial or pseudo-equatorial positions will determine the dominant conformers.

  • trans-3-Fluorocyclopentanamine: In the trans isomer, the most stable conformation is likely one where both the fluorine and the amino group can occupy pseudo-equatorial positions to minimize steric strain. This would lead to a more "spread-out" or linear shape.

  • cis-3-Fluorocyclopentanamine: For the cis isomer, a conformation that places one substituent in a pseudo-equatorial position and the other in a pseudo-axial position is unavoidable. The bulkier amino group would likely favor the pseudo-equatorial position, forcing the smaller fluorine atom into a pseudo-axial orientation. This would result in a more compact, folded conformation.

conformations cis_conformer Dominant Conformation: - Amino group pseudo-equatorial - Fluoro group pseudo-axial - Compact, folded shape trans_conformer Dominant Conformation: - Both groups pseudo-equatorial - Extended, linear shape

Predicted dominant conformations of the isomers.

Hypothetical Biological Activity Profile: A Case Study on a GPCR Target

To illustrate how these structural differences might translate into biological activity, let us consider a hypothetical G-protein coupled receptor (GPCR) as our target. Many GPCR binding pockets are narrow, hydrophobic channels that contain specific polar residues acting as key interaction points.[12]

Let's assume our hypothetical GPCR has a binding site that requires a hydrogen bond donor (the protonated amine) to interact with an aspartate residue deep within the pocket, and a hydrophobic sub-pocket that can accommodate the cyclopentyl ring. The precise positioning of the amine is critical for high-affinity binding.[1]

In this scenario, the trans-isomer might be the more potent ligand. Its extended conformation could allow the cyclopentyl ring to fit snugly into the hydrophobic channel while presenting the pseudo-equatorial amino group at the optimal vector and distance to form a strong ionic bond with the key aspartate residue.

Conversely, the more compact conformation of the cis-isomer might lead to a steric clash. The pseudo-axial fluorine could collide with the side of the binding pocket, or the amine's position might be slightly misaligned, leading to a weaker or sub-optimal interaction with the aspartate. This difference in fit would directly impact the binding affinity (Ki).

Furthermore, stereoisomers can exhibit different selectivity profiles. The shape of the cis-isomer might, by chance, be a better fit for a different, off-target receptor, leading to potential side effects.

Illustrative Hypothetical Data

The following table presents hypothetical binding affinity data for our isomers against a primary target (GPCR-X) and an anti-target (GPCR-Y) to illustrate potential differences in potency and selectivity.

Disclaimer: The following data is purely illustrative and not based on experimental results.

CompoundTarget (GPCR-X) Ki (nM)Anti-Target (GPCR-Y) Ki (nM)Selectivity Index (Ki, Y / Ki, X)
trans-3-Fluorocyclopentanamine 15> 1000> 66
cis-3-Fluorocyclopentanamine 2504001.6
Table 2: Illustrative Hypothetical Biological Data.

This hypothetical data suggests that the trans isomer is both more potent at the desired target and significantly more selective than the cis isomer.

Experimental Protocols for Validation

To validate these theoretical predictions, the isomers must be synthesized and tested empirically. Below are standard, detailed protocols for determining binding affinity and lipophilicity.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[13][14]

workflow prep 1. Prepare Reagents - Assay Buffer - Receptor Membranes - Radioligand Stock - Test Compound Dilutions incubation 2. Incubation - Combine receptor, radioligand, and test compound (or buffer for total binding, or unlabeled ligand for non-specific binding). - Incubate to equilibrium (e.g., 60 min at 25°C). prep->incubation separation 3. Separation - Rapidly filter mixture through a glass fiber filtermat using a cell harvester to trap membranes. incubation->separation washing 4. Washing - Wash filtermat with ice-cold buffer to remove unbound radioligand. separation->washing counting 5. Scintillation Counting - Dry filtermat. - Add scintillant. - Count radioactivity (CPM) using a microplate scintillation counter. washing->counting analysis 6. Data Analysis - Calculate % specific binding. - Plot % inhibition vs. log[concentration]. - Determine IC50 and calculate Ki using the Cheng-Prusoff equation. counting->analysis

Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 1 mM EDTA.

    • Receptor Source: Use cell membranes prepared from a cell line stably expressing the target GPCR-X. Dilute the membranes in assay buffer to a final concentration of 10 µg protein/well.

    • Radioligand: Use a tritiated antagonist for GPCR-X (e.g., [³H]-LIGAND) at a final concentration equal to its K_d value (e.g., 1 nM).

    • Test Compounds: Prepare a serial dilution series of cis- and trans-3-fluorocyclopentanamine in assay buffer, typically from 100 µM to 1 pM.

    • Non-Specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of a known, unlabeled potent ligand for GPCR-X.

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: Add 50 µL assay buffer, 25 µL radioligand, and 25 µL receptor membranes.

    • NSB Wells: Add 50 µL NSB control, 25 µL radioligand, and 25 µL receptor membranes.

    • Test Compound Wells: Add 50 µL of each test compound dilution, 25 µL radioligand, and 25 µL receptor membranes.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature on a plate shaker to reach equilibrium.

  • Separation and Washing:

    • Rapidly aspirate the contents of the wells onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filter mat 3 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat completely.

    • Place the mat in a sample bag and add 10 mL of scintillation cocktail.

    • Seal the bag and measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding CPM - NSB CPM.

    • For each test compound concentration, calculate the percent inhibition: % Inhibition = 100 * (1 - (Sample CPM - NSB CPM) / (Specific Binding CPM)).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Lipophilicity (LogP) Determination by RP-HPLC

This method estimates the octanol-water partition coefficient (LogP) by correlating a compound's retention time on a reverse-phase HPLC column with those of known standards.[15][16]

Step-by-Step Methodology:

  • System Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions in methanol for a series of 5-7 compounds with known LogP values that bracket the expected LogP of the test compounds.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of cis- and trans-3-fluorocyclopentanamine in methanol.

  • Chromatographic Run:

    • Inject each standard and sample onto the HPLC system.

    • Determine the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Data Analysis:

    • For each compound (standards and samples), calculate the capacity factor (k): k = (t_R - t_0) / t_0.

    • Plot the known LogP values of the standards against their corresponding log(k) values.

    • Perform a linear regression on the standard curve to obtain the equation of the line: LogP = m * log(k) + c.

    • Using the calculated log(k) values for the cis and trans isomers, interpolate their LogP values from the standard curve equation.

Conclusion

While lacking direct comparative experimental data, a systematic analysis based on fundamental principles of stereochemistry and medicinal chemistry allows for robust predictions regarding the biological activity of cis- and trans-3-fluorocyclopentanamine. The trans isomer is predicted to adopt a more extended conformation, which may facilitate optimal interactions within a constrained binding pocket, potentially leading to higher potency and selectivity. Conversely, the more compact cis isomer may have different physicochemical properties, such as a lower pKa and lower lipophilicity, which would also significantly impact its pharmacokinetic and pharmacodynamic profile.

This guide provides a clear rationale for these predictions and offers detailed experimental protocols for their empirical validation. The synthesis and biological evaluation of these specific isomers are essential next steps to confirm these hypotheses and to fully understand the nuanced role that stereochemistry plays in the biological activity of fluorinated cyclopentylamines. Such studies will undoubtedly contribute valuable insights for the rational design of future therapeutic agents.

References

[4] Fluorine in drug discovery: Role, design and case studies. (Source: Not specified, but based on common knowledge in medicinal chemistry) [5] Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. [17] LogP—Making Sense of the Value. ACD/Labs. [15] Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [16] Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. [6] Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC. [18] Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Scholaris. [7] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. [19] Simple Method for the Estimation of pKa of Amines†. (Source: Not specified, likely a scientific journal) [20] The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society. [8] Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem. [21] Experimental Methods for Binding Affinity Determination. Smolecule. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2). PMC. Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. [11] Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [22] Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems. Journal of the American Chemical Society - ACS Publications. [23] The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate. [24] Simple Method for the Estimation of pKa of Amines. (2025, August 8). ResearchGate. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023, March 18). (Source: Not specified, likely a scientific journal) [14] In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate. [25] The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. [9] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11). (Source: Not specified, likely a scientific journal) [26] Receptor-Ligand Binding Assays. (2022, October 25). Labome. [27] Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020, January 2). Journal of Medicinal Chemistry - ACS Publications. [28] Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022, January 6). Scholaris. [1] Stereoselectivity of drug-receptor interactions. (2025, August 7). ResearchGate. [29] Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [2] Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [30] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications. [3] 4.4: Conformations of Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (Source: Not specified, likely educational material) [31] Two-dimensional measurements of receptor-ligand interactions. Frontiers. [12] Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors. (2021, February 6). MDPI. [32] Analysis of Receptor–Ligand Interactions. PMC. [33] Investigation of G Protein-coupled Receptor Quaternary Structure Through Fluorescence Micro-Spectroscopy and Theoretical Modeling. (2021, May 1). Minds@UW.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (1R,3S)-3-fluorocyclopentanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,3S)-3-fluorocyclopentanamine;hydrochloride , a fluorinated amine hydrochloride salt, is a valuable building block in pharmaceutical research and development.[1][2][3] Its structural features necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling (1R,3S)-3-fluorocyclopentanamine;hydrochloride, a thorough risk assessment is crucial.[5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[8]

Engineering Controls are the most effective means of minimizing exposure.[6]

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[6][9]

  • Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any airborne contaminants.[6][7]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[6][10]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is the cornerstone of personal safety when handling (1R,3S)-3-fluorocyclopentanamine;hydrochloride. The following table summarizes the required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Tightly fitting safety goggles with side-shields.[7]Compatible chemical-resistant gloves (e.g., nitrile).[6]Lab coat.[4]Government-approved respirator if dust is generated.[6]
Solution Preparation and Handling Chemical safety goggles and a face shield.[11]Chemical-resistant gloves (double-gloving recommended).Chemical-resistant lab coat or apron.[12]Not generally required if handled in a fume hood.
Reaction Quenching and Work-up Chemical safety goggles and a face shield.Chemical-resistant gloves.Chemical-resistant lab coat.Not generally required if handled in a fume hood.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves.Lab coat.Not generally required.

The Rationale Behind PPE Choices:

  • Eye and Face Protection: Protects against accidental splashes of solutions or contact with airborne particles that could cause serious eye damage.[7]

  • Hand Protection: Chemical-resistant gloves prevent skin contact, which can lead to irritation or absorption of the chemical.[6] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A lab coat protects against minor spills and contamination of personal clothing.[4] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While a fume hood is the primary control for inhalation hazards, a respirator may be necessary in situations where dust generation is unavoidable or in the event of a spill.[6]

Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical for minimizing risk.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep 1. Conduct Risk Assessment Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Verify_Controls 3. Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE->Verify_Controls Weigh 4. Weigh in Fume Hood Verify_Controls->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Clean 6. Clean Spatula and Weighing Vessel Transfer->Clean Doff_PPE 7. Doff PPE Correctly Clean->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash Store 9. Store Chemical Properly Wash->Store

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.